2-(3-Chloro-5-fluorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWEQNEFAOHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683309 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-22-3 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Chloro-5-fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-5-fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Although not widely documented in publicly available literature, its structural motifs are present in numerous pharmacologically active compounds. This guide will cover its identification, predicted physicochemical properties, a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, potential research applications, and a thorough safety and handling protocol. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds to provide a reliable resource for researchers.
Compound Identification and Physicochemical Properties
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of structurally similar compounds such as 2-chlorobenzoic acid, 3-chloro-5-fluorobenzoic acid, and other biphenyl derivatives. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Structural Justification and Comparative Data |
| Molecular Formula | C₁₃H₈ClFO₂ | Derived from the chemical structure. |
| Molecular Weight | 250.65 g/mol | Calculated from the molecular formula. |
| Melting Point | 150-170 °C | Biphenyl compounds often have melting points in this range. For comparison, 2-chlorobenzoic acid has a melting point of 138-140°C. The added phenyl ring and other substituents would likely increase the melting point. |
| Boiling Point | > 350 °C | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the large hydrophobic biphenyl structure dominates. |
| pKa | ~4.0 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing effects of the halogens. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and versatile method for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[1][2] For this synthesis, we will couple 2-bromobenzoic acid with (3-chloro-5-fluorophenyl)boronic acid.
Rationale for Reagent Selection and Reaction Conditions
The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki-Miyaura coupling, especially with sterically hindered substrates like 2-substituted benzoic acids.
-
Palladium Catalyst: A catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base: A base is required to activate the boronic acid. An inorganic base like potassium carbonate or cesium carbonate is commonly used.[1]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid.
Step-by-Step Methodology
Materials:
-
2-Bromobenzoic acid
-
(3-Chloro-5-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a 4:1:1 mixture of toluene:ethanol:water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 with 2M HCl. This will precipitate the carboxylic acid product. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Research Applications
Biphenyl derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory agents to cardiovascular drugs.[2]
-
Anti-inflammatory Agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal suggests that 2-(3-chloro-5-fluorophenyl)benzoic acid could be investigated as an inhibitor of cyclooxygenase (COX) enzymes.
-
Antihypertensive Agents: The biphenyl scaffold is a key feature of the "sartan" class of angiotensin II receptor blockers.
-
Antimicrobial and Antifungal Agents: Numerous biphenyl compounds have demonstrated antimicrobial and antifungal properties.[4]
Safety and Handling
Based on the safety data for structurally similar compounds like 2-chloro-5-nitrobenzoic acid and 3-chloro-5-fluorobenzoic acid, the following precautions should be taken.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
2-(3-Chloro-5-fluorophenyl)benzoic acid represents a potentially valuable building block for the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and exploration of its potential applications based on well-established chemical principles and data from analogous structures. The provided Suzuki-Miyaura synthesis protocol is a reliable starting point for its preparation, and the safety guidelines are essential for its responsible handling in a research setting. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
References
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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NIH. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
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PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]
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University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
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ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
PubChem. 3-Chloro-5-fluorobenzoic acid Safety and Hazards. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for the preparation of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The primary focus of this document is a meticulously designed three-step synthesis commencing with commercially available starting materials. The selected route prioritizes the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of biaryl bonds. This guide will elaborate on the causal reasoning behind the strategic selection of this pathway over alternatives such as the Ullmann condensation and Grignard-based approaches. Each stage of the synthesis is accompanied by a detailed, step-by-step experimental protocol, designed to be self-validating and reproducible. Furthermore, this document incorporates visual aids, including reaction pathway diagrams and experimental workflows generated using Graphviz, to enhance clarity and understanding for researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Rationale
The biaryl scaffold is a privileged motif in medicinal chemistry, frequently imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. 2-(3-Chloro-5-fluorophenyl)benzoic acid, with its specific substitution pattern of a chloro and a fluoro group on one phenyl ring and a carboxylic acid on the other, represents a versatile building block for the synthesis of a new generation of targeted therapeutics and specialized chemical agents. The strategic placement of the halogen atoms allows for further functionalization, while the benzoic acid moiety provides a handle for amide bond formation or other key chemical transformations.
The synthesis of such unsymmetrical biaryl compounds can be approached through several established methodologies. This guide will focus on a Suzuki-Miyaura coupling strategy due to its numerous advantages over other methods.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is renowned for its mild reaction conditions, high functional group tolerance, and generally high yields.[1][2] The commercial availability of a wide range of boronic acids and aryl halides, coupled with the extensive body of literature, makes this a reliable and adaptable choice.[3]
-
Ullmann Condensation: While a classic method for biaryl synthesis, the Ullmann reaction typically requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[4][5] These conditions can limit functional group compatibility and often result in lower yields compared to modern cross-coupling methods.
-
Grignard Reaction: The synthesis of a Grignard reagent from one of the aryl halides followed by coupling with another aryl halide can be a viable route. However, the high reactivity of Grignard reagents makes them sensitive to moisture and incompatible with acidic functional groups like the carboxylic acid on the benzoic acid ring, necessitating protection-deprotection steps which can add to the overall synthesis time and reduce the overall yield. The carboxylation of a pre-formed biaryl Grignard reagent is an alternative, but the initial biaryl formation would still be required.[6]
Considering these factors, the Suzuki-Miyaura coupling presents the most logical and efficient pathway for the synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid, offering a balance of reactivity, selectivity, and practicality for a research and development setting.
Proposed Synthetic Pathway: A Three-Step Approach
The chosen synthetic route is a convergent three-step process, designed for efficiency and scalability. The overall pathway is depicted below.
Caption: Overall synthetic pathway for 2-(3-Chloro-5-fluorophenyl)benzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene via Sandmeyer Reaction
The initial step involves the conversion of the commercially available 3-chloro-5-fluoroaniline to the corresponding aryl bromide. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[7][8]
Reaction:
Protocol:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-5-fluoroaniline (1.0 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr, 2.5 eq.) while maintaining the temperature below 5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water is then added dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is monitored by testing for the presence of nitrous acid using starch-iodide paper.[9]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr (1.5 eq.). Heat this solution to 60-70 °C. The cold diazonium salt solution is then slowly added to the hot CuBr solution. Vigorous nitrogen evolution will be observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is heated to 90 °C for 30 minutes to ensure complete decomposition of the diazonium salt. The mixture is then cooled to room temperature and the product is extracted with diethyl ether or dichloromethane (3 x 50 mL). The combined organic layers are washed with water, 1 M sodium hydroxide solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromo-3-chloro-5-fluorobenzene can be purified by vacuum distillation.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 3-Chloro-5-fluoroaniline | 1.0 | >98% | Commercially available.[10] |
| Hydrobromic Acid (48%) | 4.0 | Reagent Grade | Used for both diazotization and in the CuBr solution. |
| Sodium Nitrite | 1.1 | >99% | Added as a concentrated aqueous solution. |
| Copper(I) Bromide | 1.2 | >98% | Catalyst for the Sandmeyer reaction. |
| Diethyl Ether | - | Anhydrous | Used for extraction. |
Step 2: Synthesis of 3-Chloro-5-fluorophenylboronic acid
This intermediate is prepared from 1-bromo-3-chloro-5-fluorobenzene via a lithium-halogen exchange reaction followed by borylation with an appropriate borate ester.[11][12] This method is highly efficient for the synthesis of arylboronic acids.
Reaction:
[Chemical Structure of 2-Bromobenzoic acid] + [Chemical Structure of 3-Chloro-5-fluorophenylboronic acid] --(Pd catalyst, base)--> [Chemical Structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid]
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide has detailed a robust and efficient three-step synthesis for 2-(3-Chloro-5-fluorophenyl)benzoic acid. The strategic implementation of a Sandmeyer reaction, followed by a lithium-halogen exchange and borylation, and culminating in a Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway for obtaining this valuable chemical intermediate. The provided protocols are designed to be clear, concise, and reproducible, offering a solid foundation for researchers in the fields of medicinal chemistry and materials science. The superiority of the Suzuki-Miyaura coupling in terms of mild conditions and high yields makes it the preferred method for this particular transformation.
References
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Gallagher, P. T. (1995). The Sandmeyer reaction. In Comprehensive Organic Synthesis (Vol. 4, pp. 435-453). Pergamon.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
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Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
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YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
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YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- PubMed. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry, 20(1), 263-271.
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National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
- ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1469.
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Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]
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ResearchGate. (2002). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]
- Scilit. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590-6595.
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ResearchGate. (2012). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
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A Technical Guide to the Structural Elucidation and Confirmation of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive, methodology-driven approach for the unambiguous structural elucidation and confirmation of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid of interest in medicinal chemistry and materials science. We detail an orthogonal analytical strategy that synergistically employs High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative for Unambiguous Confirmation
Substituted biaryl scaffolds are privileged structures in modern drug discovery, often serving as core components of pharmacologically active agents. The precise arrangement of substituents on these rings dictates molecular conformation, electronic properties, and ultimately, biological activity. 2-(3-Chloro-5-fluorophenyl)benzoic acid presents a specific challenge due to the potential for isomeric impurities arising from its synthesis. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for guaranteeing molecular identity, purity, and batch-to-batch consistency.
The Analytical Workflow: An Orthogonal Strategy
A robust structural confirmation relies on an orthogonal approach, where different analytical techniques based on distinct physical principles are used to cross-validate findings.[2] Our strategy begins with determining the elemental composition, proceeds to map the covalent bonding framework and functional groups, and culminates in the definitive assignment of all atoms within the molecule.
Caption: Overall workflow for structure elucidation.
Phase 1: Foundational Analysis - What Are We Made Of?
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Causality: Before assembling the structure, we must first confirm the elemental formula. HRMS is the ideal technique for this purpose due to its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy (typically < 5 ppm).[4][5][6] This precision allows for the differentiation between elemental compositions that would be indistinguishable with a standard-resolution mass spectrometer.[7][8]
Experimental Protocol (HRMS):
-
Calibration: Calibrate the mass spectrometer (e.g., Orbitrap or TOF) across the desired mass range using a certified calibration standard to ensure high mass accuracy.
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) in negative ion mode, to generate the deprotonated molecule [M-H]⁻. Negative mode is chosen to readily deprotonate the acidic carboxylic acid group.
-
Data Acquisition: Acquire the full scan mass spectrum at a high resolution (R > 60,000) to ensure separation from potential background ions.[8]
-
Data Analysis: Determine the accurate mass of the monoisotopic peak of the [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass, constraining the search to C, H, Cl, F, and O.
Trustworthiness & Self-Validation: The protocol's trustworthiness is ensured by pre-run calibration. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an internal validation point. The observed isotopic distribution must match the theoretical distribution for a molecule containing one chlorine atom.
Expected Data: The molecular formula for 2-(3-Chloro-5-fluorophenyl)benzoic acid is C₁₃H₈ClFO₂.
| Parameter | Theoretical Value | Expected Observed Value |
| Molecular Weight | 262.65 g/mol | N/A |
| Exact Mass (Monoisotopic) | 262.01969 Da | N/A |
| [M-H]⁻ Ion (Monoisotopic) | 261.01186 Da | 261.0118 ± 0.0013 (for 5 ppm error) |
| Isotopic Pattern ([M-H]⁻) | A:A+2 Ratio ≈ 100:32.4 | A peak at m/z 261.0118 and an A+2 peak at m/z 263.0089 with ~32% relative intensity. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[9][10] It works by measuring the absorption of infrared radiation by molecular vibrations.[10] For this molecule, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and aromatic C-H and C=C bonds.[11][12]
Experimental Protocol (FTIR):
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for organic functional groups.
Expected Data:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. This band is characteristically broad due to hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.
-
~1600-1450 cm⁻¹ (multiple, medium): Aromatic C=C in-ring stretching vibrations.
Phase 2: Connectivity Mapping - Assembling the Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14][15][16][17]
One-Dimensional (1D) NMR: The Parts List
Expertise & Causality: We employ a suite of 1D NMR experiments. ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling.[13][17] ¹³C NMR identifies all unique carbon environments. ¹⁹F NMR is highly specific and will confirm the presence of the single fluorine atom.
Experimental Protocol (1D NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition (¹H): Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay. Integrate the signals to determine the relative number of protons.
-
Acquisition (¹³C): Acquire the carbon spectrum, often using proton decoupling to produce sharp singlets for each unique carbon.
-
Acquisition (¹⁹F): Acquire the fluorine spectrum. This is typically a simple experiment showing a single peak if there is only one fluorine environment.
Expected Data & Interpretation (Predicted):
-
¹H NMR:
-
~11-13 ppm (1H, broad singlet): The carboxylic acid proton (-COOH).
-
~7.2-8.2 ppm (7H, multiplets): A complex region containing the 7 aromatic protons from the two rings. The specific splitting patterns will be crucial for determining substitution.
-
-
¹³C NMR:
-
~165-175 ppm: The carboxylic acid carbon (C=O).
-
~110-150 ppm: The 12 aromatic carbons. Carbons bonded to electronegative atoms (Cl, F) will have distinct chemical shifts.
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with nearby aromatic protons.
-
Two-Dimensional (2D) NMR: The Assembly Instructions
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they connect.[18][19][20]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (²J or ³J coupling).[21][22][23] It is essential for tracing the proton connectivity within each aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are 2 to 3 bonds away.[18][21][23] This is the most critical experiment for this molecule, as it will provide the unambiguous link between the two aromatic rings via correlations from protons on one ring to carbons on the other, across the central C-C bond.
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An In-depth Technical Guide to the Solubility Profile of 2-(3-Chloro-5-fluorophenyl)benzoic acid in Common Laboratory Solvents
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a compound of interest in medicinal chemistry.
While specific, publicly available quantitative solubility data for this exact molecule is not widespread, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and interpret its solubility in common laboratory solvents. We will delve into the theoretical underpinnings of its expected solubility based on its molecular architecture, provide detailed experimental protocols for accurate solubility determination, and offer insights into the practical implications of these findings.
Predicting the Solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid: A Molecular Structure Perspective
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline in predicting solubility.[1][2][3] An analysis of the structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid reveals key features that govern its solubility behavior.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic suggests a higher affinity for polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols and water.
-
Aromatic Rings: The presence of two phenyl rings contributes to a significant non-polar character. These regions of the molecule will interact favorably with non-polar solvents through van der Waals forces.
-
Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, inducing dipole moments within the molecule and increasing its overall polarity compared to an unsubstituted biphenyl structure. However, they also contribute to the molecule's size and can influence crystal lattice energy, which in turn affects solubility.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility compared to smaller, structurally similar molecules.[1][4] The relatively large and somewhat rigid structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid may limit its ability to be effectively solvated.
Based on these features, it is anticipated that 2-(3-Chloro-5-fluorophenyl)benzoic acid will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), and limited solubility in non-polar solvents (e.g., hexane).
Below is a diagram illustrating the key molecular features of 2-(3-Chloro-5-fluorophenyl)benzoic acid that influence its solubility.
Caption: Molecular features of 2-(3-Chloro-5-fluorophenyl)benzoic acid and their expected interactions with solvents.
Predicted Solubility Profile
While experimental data is required for definitive values, a qualitative prediction of the solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid in common lab solvents is presented in the table below.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Capable of hydrogen bonding with the carboxylic acid group, but the large non-polar region may limit solubility, especially in water.[2] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low | The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group.[1] |
Experimental Determination of Solubility
To obtain quantitative solubility data, rigorous experimental methods must be employed. The two primary types of solubility assays are kinetic and thermodynamic.[5][6] Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[7][8][9]
Thermodynamic Solubility Determination: The Shake-Flask Method
The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[5][10]
Experimental Protocol
Objective: To determine the equilibrium (thermodynamic) solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
2-(3-Chloro-5-fluorophenyl)benzoic acid (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(3-Chloro-5-fluorophenyl)benzoic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes).[10]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.
-
-
-
Quantification:
-
Carefully take a known volume of the clear, saturated solution and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or µg/mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]
-
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Conclusion
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Lund University. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]
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ChemBK. (n.d.). 5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid. Retrieved from [Link]
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Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
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potential biological activity of 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2-(3-Chloro-5-fluorophenyl)benzoic Acid Derivatives
Foreword for the Research Professional
The intersection of halogenated phenyl rings and the benzoic acid scaffold represents a fertile ground for medicinal chemistry. This guide is structured to move beyond a simple literature review. It is designed as a forward-looking analysis for the bench scientist and drug development professional, grounded in established principles and data from structurally analogous compounds. We will explore the synthetic accessibility of 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives, delve into their most probable biological activities based on comparative molecular evidence, and provide actionable experimental protocols to validate these hypotheses. The core philosophy of this document is to bridge established knowledge with predictive science, providing a robust framework for initiating new research programs.
Synthetic Accessibility and Strategic Considerations
The synthesis of biaryl compounds such as 2-(3-Chloro-5-fluorophenyl)benzoic acid is well-precedented in modern organic chemistry. The most direct and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This strategy offers the flexibility to generate a diverse library of derivatives by modifying either of the coupling partners.
General Synthetic Workflow: Suzuki Coupling
The logical disconnection for the target scaffold is between the two phenyl rings. A Suzuki coupling between a (3-Chloro-5-fluorophenyl)boronic acid and a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) provides a robust route to the carbon-carbon bond formation. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Caption: General workflow for the synthesis of the target scaffold.
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a dry, nitrogen-purged round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).[1]
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate ester.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at 60 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using 1M hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.
Potential Biological Activities and Mechanistic Hypotheses
While direct experimental data for 2-(3-Chloro-5-fluorophenyl)benzoic acid is not extensively published, the structural motifs—a biaryl system, a benzoic acid moiety, and specific halogenation patterns—allow for well-founded hypotheses regarding its biological potential. We will explore the most promising areas based on evidence from closely related analogs.
Anti-Inflammatory Activity
The benzoic acid scaffold is a classic pharmacophore for anti-inflammatory agents, most notably seen in salicylic acid derivatives like aspirin.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3]
Mechanistic Hypothesis: COX-2 Inhibition Structurally similar compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have demonstrated anti-inflammatory properties hypothesized to stem from the inhibition of COX-2.[2] This enzyme is upregulated at sites of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects.[4] The specific halogenation of the 2-(3-Chloro-5-fluorophenyl)benzoic acid scaffold could enhance its binding affinity and selectivity for the COX-2 active site.
Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.
A study on LPS-induced rats with a related compound showed a significant reduction in key inflammatory cytokines.[2]
| Cytokine | Plasma Concentration (pg/mL)[2] |
| TNF-α | 5.70 +/- 1.04 x 10³ |
| IL-1β | 2.32 +/- 0.28 x 10³ |
| Table 1: Reduction in inflammatory markers by a structurally similar benzoic acid derivative in an animal model.[2] |
Protocol: In Vitro COX-2 Inhibition Assay
-
Prepare a recombinant human COX-2 enzyme solution in Tris-HCl buffer.
-
Add the test compound (2-(3-Chloro-5-fluorophenyl)benzoic acid derivative) at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Activity
Benzoic acid derivatives are widely investigated as potential anticancer agents.[5] Their mechanisms are diverse, ranging from the inhibition of crucial enzymes like histone deacetylases (HDACs) to the induction of apoptosis.[6] The presence of fluorine in drug candidates can significantly enhance antitumor efficacy.[1]
Mechanistic Hypotheses:
-
HDAC Inhibition: Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the prevention of oncogene expression and subsequent cancer cell growth inhibition.[6]
-
Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis). This is often mediated by the activation of caspases, such as Caspase-3.[6] Fluorinated phenyl groups, in particular, have been shown to enhance the antitumor efficacy of compounds.[1]
Caption: Potential mechanisms of anticancer activity.
Studies on other novel fluorinated derivatives have demonstrated potent cytotoxicity across various cancer cell lines.[1]
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HeLa | Cervical Cancer | 3.79 - 4.36[7] |
| HCT116 | Colorectal Cancer | 4.52 nM[8] |
| A549 | Lung Cancer | 7.9 - 9.1[8] |
| HepG2 | Liver Cancer | Data varies[1] |
| Table 2: Examples of anticancer activity from various structurally related or fluorinated heterocyclic compounds against common cancer cell lines. Note: Values are illustrative of potential efficacy and are not from the exact title compound. |
Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Other Potential Bioactivities
The versatility of the benzoic acid scaffold suggests other therapeutic possibilities:
-
Antiviral Activity: Some benzoic acid derivatives have been found to inhibit viral neuraminidase, proving effective against influenza A virus, including oseltamivir-resistant strains.[9]
-
Antifungal Activity: By targeting fungal-specific enzymes like CYP53, benzoic acid derivatives can act as antifungal agents.[10]
-
Antimicrobial Activity: Derivatives have shown activity against Gram-positive bacterial strains, sometimes interfering with biofilm development.[11]
Conclusion and Future Outlook
The 2-(3-Chloro-5-fluorophenyl)benzoic acid scaffold is a molecule of significant therapeutic potential. Based on a robust analysis of structurally related compounds, its derivatives are prime candidates for investigation as novel anti-inflammatory and anticancer agents. The dual halogenation pattern is particularly noteworthy, as chlorine and fluorine atoms can modulate the compound's pharmacokinetic properties (lipophilicity, metabolic stability) and enhance its binding interactions with biological targets.
The immediate path forward requires the synthesis of a focused library of these derivatives and their systematic evaluation using the protocols outlined in this guide. Initial screening should confirm the hypothesized COX-2 inhibitory and cytotoxic activities. Subsequent research should focus on elucidating precise mechanisms of action, exploring other potential therapeutic applications, and initiating preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. This structured approach will pave the way for developing these promising compounds into next-generation therapeutic agents.
References
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Natarajan, G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Available at: [Link]
-
Caroline, V. W., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]
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Sardroud, S.J. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
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Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]
-
Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
-
Zhang, M., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. Available at: [Link]
-
Gao, F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]
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Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
-
Manojkumar, K., et al. (2017). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. Available at: [Link]
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S.J., Sardroud (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
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Gao, F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]
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Li, Y., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. frontiersin.org. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Arylbenzoic Acids via Suzuki Coupling
Introduction: The Strategic Importance of 2-Arylbenzoic Acids and the Power of Suzuki Coupling
The 2-arylbenzoic acid scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence stems from the unique conformational properties conferred by the ortho-substitution, which can induce specific molecular shapes and interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the requisite C(sp²)-C(sp²) bond in these structures. First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction offers a powerful tool for forging carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
This guide provides an in-depth exploration of the starting materials for the synthesis of 2-arylbenzoic acids via Suzuki coupling. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deep dive into the causality behind experimental choices to empower rational reaction design and troubleshooting.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki coupling mechanism is paramount for optimizing the synthesis of 2-arylbenzoic acids. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from an organoboron species (Ar'-B(OR)₂) is transferred to the palladium(II) complex, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond in the product (Ar-Ar') and regenerates the palladium(0) catalyst.
Choosing Your Path: A Comparative Analysis of Starting Materials
The synthesis of 2-arylbenzoic acids via Suzuki coupling can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges.
Route A: Coupling of a 2-halobenzoic acid with an arylboronic acid (or its derivative). Route B: Coupling of an aryl halide with a 2-carboxyphenylboronic acid (or its derivative).
Route A: The 2-Halobenzoic Acid Approach
This is often the more common and direct route due to the commercial availability and relative stability of a wide variety of 2-halobenzoic acids and arylboronic acids.
1. The Halide Partner: 2-Halobenzoic Acids
-
Reactivity Trend (I > Br > Cl): The choice of halogen significantly impacts the rate of oxidative addition. 2-Iodobenzoic acids are the most reactive, followed by 2-bromobenzoic acids. 2-Chlorobenzoic acids are the least reactive and often require more specialized and active catalyst systems to achieve good yields.[1]
-
Advantages:
-
Commercial Availability: A vast array of substituted 2-bromo- and 2-chlorobenzoic acids are commercially available, providing rapid access to diverse target molecules.
-
Cost-Effectiveness: 2-Bromo- and especially 2-chlorobenzoic acids are generally less expensive than their boronic acid counterparts.
-
-
Disadvantages:
-
Steric Hindrance: The ortho-substituents (the carboxyl group and the halogen) can sterically hinder the oxidative addition step, necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.[3]
-
Side Reactions: Protodehalogenation, where the halogen is replaced by a hydrogen atom, can be a significant side reaction, particularly with less reactive aryl halides.[4]
-
2. The Boron Partner: Arylboronic Acids and Their Derivatives
-
Arylboronic Acids (Ar-B(OH)₂): These are the most common boron reagents used in Suzuki couplings. They are generally stable, crystalline solids that are easy to handle.[5] However, they can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under certain reaction conditions.
-
Arylboronic Esters (e.g., pinacol esters, Ar-B(pin)): These are often more stable than the corresponding boronic acids and are less prone to protodeboronation. They can be easily prepared and purified.
-
Potassium Aryltrifluoroborates (Ar-BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation and are often used for challenging couplings.[2] They slowly release the corresponding boronic acid in situ under the reaction conditions.
Route B: The 2-Carboxyphenylboronic Acid Approach
This route involves the use of a pre-functionalized benzoic acid containing the boron moiety.
1. The Boron Partner: 2-Carboxyphenylboronic Acid and Its Derivatives
-
2-Carboxyphenylboronic Acid: This reagent allows for the coupling of various aryl halides to introduce the desired aryl group at the 2-position.
-
Advantages:
-
Convergent Synthesis: This approach can be highly convergent, allowing for the late-stage introduction of diverse aryl groups.
-
-
Disadvantages:
-
Limited Commercial Availability: 2-Carboxyphenylboronic acid and its derivatives are less commercially available and generally more expensive than 2-halobenzoic acids.
-
Stability Issues: Boronic acids can be prone to decomposition, and the presence of the carboxylic acid functionality can sometimes complicate the reaction.
-
Navigating the Reaction Landscape: Key Experimental Parameters
The success of a Suzuki coupling for the synthesis of 2-arylbenzoic acids hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
For the sterically demanding synthesis of 2-arylbenzoic acids, the choice of the palladium catalyst and, more importantly, the phosphine ligand is critical.
-
Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[6]
-
Ligands for Sterically Hindered Couplings: Bulky, electron-rich monophosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps for ortho-substituted substrates. Highly effective ligands include:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are among the most powerful ligands for challenging Suzuki couplings, demonstrating high catalytic activity and stability.[3][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as highly effective alternatives to phosphines, offering excellent activity and stability.[3]
-
The Role of the Base: Activating the Boron Reagent
The base plays a crucial role in the transmetalation step by activating the organoboron species.
-
Common Bases: A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][9]
-
Strength and Solubility: The choice of base can significantly influence the reaction rate and yield. Stronger bases like potassium phosphate are often effective for less reactive coupling partners. The solubility of the base in the chosen solvent system is also an important consideration.
Solvent Systems: Creating the Right Environment
A range of solvents can be employed for Suzuki couplings, often as biphasic mixtures with water.
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.[6]
-
Aqueous Conditions: The use of water as a co-solvent is common and can be beneficial for the solubility of the base and the boronic acid. Aqueous conditions are also considered "greener."[8]
A Practical Guide: Experimental Protocol for the Synthesis of Biphenyl-2-carboxylic Acid
This protocol provides a representative procedure for the Suzuki coupling of 2-bromobenzoic acid with phenylboronic acid.
Figure 2: A typical workflow for the synthesis of a 2-arylbenzoic acid via Suzuki coupling.
Materials:
-
2-Bromobenzoic acid (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.
-
Acidification and Isolation: Acidify the aqueous layer with 1 M HCl until the product precipitates. Collect the solid by vacuum filtration, washing with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative examples of Suzuki couplings for the synthesis of 2-arylbenzoic acids, highlighting the diversity of substrates and reaction conditions.
| 2-Halobenzoic Acid | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [8] |
| 2-Chlorobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 88 | [3] |
| 2-Iodobenzoic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | N/A |
| 2-Bromo-5-fluorobenzoic acid | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 90 | [3] |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to inefficient oxidative addition, particularly with aryl chlorides.[4] Consider using a more active catalyst system (e.g., a bulky biarylphosphine ligand), a higher reaction temperature, or a more reactive halide (bromide or iodide).[4] Ensure that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[1]
-
Protodehalogenation: The premature loss of the halogen from the starting material can be a significant side reaction.[4] This can be minimized by using anhydrous solvents and bases, and by employing ligands that promote a faster rate of cross-coupling.[4]
-
Homocoupling of the Boronic Acid: The formation of biaryl byproducts from the self-coupling of the boronic acid can occur. This can often be suppressed by using a slight excess of the boronic acid and by carefully controlling the reaction temperature.
Alternative Approaches and Future Outlook
While the Suzuki coupling is a dominant methodology, other innovative approaches for the synthesis of 2-arylbenzoic acids are continuously being developed.
-
Decarboxylative Cross-Coupling: This strategy involves the coupling of an aryl carboxylic acid with an aryl halide, with the extrusion of carbon dioxide.[10] This method avoids the pre-synthesis of organoboron reagents.
-
C-H Activation: The direct arylation of benzoic acids through palladium-catalyzed C-H activation is a highly atom-economical approach that is gaining significant attention.[6]
The field of cross-coupling chemistry is constantly evolving, with the development of more active and robust catalysts that operate under milder conditions with lower catalyst loadings. These advancements will undoubtedly continue to expand the scope and utility of the Suzuki coupling for the efficient and sustainable synthesis of 2-arylbenzoic acids and other valuable molecules.
References
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]
-
Szostak, M.; Spain, M.; Procter, D. J. Recent advances in the Suzuki–Miyaura reaction: 2010–2014. Chem. Soc. Rev.2014 , 43, 4747-4780. [Link]
-
Liu, S.; Lv, M.; Xiao, D.; Li, X.; Zhou, X.; Guo, M. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Org. Biomol. Chem.2014 , 12, 6341-6346. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
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Miyaura, N. Organoboron Compounds. In Cross-Coupling Reactions; Miyaura, N., Ed.; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11-59. [Link]
-
Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Cross-Coupling Reactions; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2005; Vol. 219, pp 1-46. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
-
Tyrell, E.; Whitting, A. The Suzuki-Miyaura reaction: an overview of its application in the synthesis of pharmaceuticals and agrochemicals. Tetrahedron2014 , 70, 3389-3428. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A General and Mild Method for the Suzuki Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis; John Wiley & Sons, Ltd, 2014; pp 1-136. [Link]
-
Gooßen, L. J.; Rodriguez, N.; Gooßen, K. Decarboxylative Cross-Coupling Reactions. Angew. Chem. Int. Ed.2008 , 47, 3100-3120. [Link]
-
Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42, 1074-1086. [Link]
-
A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Org. Process Res. Dev.2001 , 5, 439-441. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80, 359-371. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Org. Biomol. Chem.2014 , 12, 955-959. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules2018 , 23, 2450. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
-
B-Alkyl Suzuki Couplings. [Link]
-
Suzuki-Miyaura cross-coupling reaction. YouTube. [Link]
-
The Suzuki Reaction. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2004 , 126, 13028-13032. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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Spectroscopic Data for 2-(3-Chloro-5-fluorophenyl)benzoic Acid: A Comprehensive Guide
Introduction
2-(3-Chloro-5-fluorophenyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the presence of two substituted aromatic rings, necessitates a thorough characterization of its spectroscopic properties to ensure identity, purity, and to understand its electronic and conformational features. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is based on established principles of spectroscopic analysis and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Chloro-5-fluorophenyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of distinct proton environments and their spatial relationships through chemical shifts, integration, and coupling patterns.
Experimental Protocol:
A standard ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Chloro-5-fluorophenyl)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H (Carboxylic Acid) | > 10 | Singlet (broad) | - |
| Aromatic Protons | 7.0 - 8.2 | Multiplets | 2-9 |
Interpretation and Rationale:
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The seven aromatic protons will reside in the region of 7.0-8.2 ppm. The exact chemical shifts and multiplicities will be complex due to the electronic effects of the chloro, fluoro, and carboxylic acid substituents, as well as the steric hindrance between the two phenyl rings which may restrict rotation and lead to more complex splitting patterns. Protons ortho to the carboxylic acid and the chloro/fluoro groups will be the most deshielded.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number of unique carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Other Aromatic Carbons | 115 - 145 |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the 165-175 ppm region.
-
Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the 115-145 ppm range. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The carbon attached to the chlorine atom will also have a distinct chemical shift.
NMR Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F | 1000 - 1400 | Strong |
| C-Cl | 600 - 800 | Medium to Strong |
Interpretation and Rationale:
-
O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2]
-
C=O Stretch: A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid. Conjugation with the benzene ring lowers the frequency compared to a non-conjugated carboxylic acid.
-
Aromatic C-H and C=C Stretches: Medium intensity peaks for aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: Strong absorptions for the C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.
IR Spectroscopy Workflow:
Caption: Workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to determine the accurate mass.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M-H]⁻ | 265.0045 | In negative ion mode. |
| [M+H]⁺ | 267.0198 | In positive ion mode. |
Interpretation and Rationale:
-
Molecular Ion: The molecular formula of 2-(3-Chloro-5-fluorophenyl)benzoic acid is C₁₃H₈ClFO₂. The expected monoisotopic mass is approximately 266.0145 Da. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ would be detected.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways would involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group. Cleavage of the bond between the two phenyl rings is also a possibility.
Mass Spectrometry Data Analysis Workflow:
Sources
An In-depth Technical Guide on the Theoretical Mechanism of Action Studies for Fluorinated Benzoic Acids
Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds
The incorporation of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry.[1][2] When applied to the versatile benzoic acid scaffold, a privileged structure in its own right, the resulting fluorinated benzoic acid derivatives emerge as a promising class of compounds with a wide spectrum of therapeutic applications.[3] The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3][4] These modifications can lead to improved efficacy and reduced side effects.[1]
This technical guide provides an in-depth exploration of the theoretical mechanisms of action for fluorinated benzoic acids, synthesizing technical accuracy with field-proven insights. It is designed for researchers, scientists, and drug development professionals to understand the causality behind experimental choices and to design robust, self-validating protocols for investigating this important class of molecules.
Core Mechanistic Principles: How Fluorination Modulates Biological Activity
The introduction of fluorine can influence a molecule's interaction with biological targets through several key mechanisms:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group.[5][6] The position of the fluorine atom on the benzoic acid ring has a pronounced effect on the pKa value. For instance, 2-fluorobenzoic acid is a stronger acid (pKa ≈ 3.27) than benzoic acid (pKa ≈ 4.20) and its meta (pKa ≈ 3.87) and para (pKa ≈ 4.14) isomers.[5][7] This enhanced acidity can alter the ionization state of the molecule at physiological pH, influencing its ability to cross cell membranes and interact with target binding sites.
-
Enhanced Binding Affinity: Fluorine's electronegativity can alter the electron distribution within the molecule, influencing its binding affinity to enzymes or receptors.[1] It can participate in favorable interactions such as halogen bonding and hydrophobic interactions within the active site of a protein.[8] This can lead to increased potency and selectivity for the target.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s.[2] This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially reducing the required dosage and frequency of administration.[9]
-
Altered Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity, which in turn affects its solubility, absorption, and ability to cross cell membranes.[2][10] This is a critical factor in determining the pharmacokinetic profile of a drug candidate.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A predominant mechanism of action for many benzoic acid derivatives, including fluorinated analogs, is the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][14][15] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[11][15]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[11][15]
The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which many benzoic acid derivatives belong, are primarily due to the inhibition of COX-2.[11] Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation, are often a result of inhibiting the protective functions of COX-1.[11]
Visualizing the COX Inhibition Pathway
Caption: Inhibition of the COX pathway by fluorinated benzoic acids.
Many fluorinated benzoic acids, such as diflunisal, act as non-selective inhibitors of both COX-1 and COX-2.[16] However, the strategic placement of fluorine atoms can be used to design more selective COX-2 inhibitors, with the goal of reducing gastrointestinal side effects.[17]
Alternative and Emerging Mechanisms of Action
While COX inhibition is a primary mechanism, the biological activities of fluorinated benzoic acids are not limited to this pathway. Researchers should consider and investigate other potential mechanisms, including:
-
Transthyretin (TTR) Stabilization: Diflunisal, a fluorinated benzoic acid derivative, has been shown to stabilize the tetrameric structure of transthyretin (TTR).[18][19] The dissociation of the TTR tetramer is a critical step in the formation of amyloid fibrils that cause transthyretin amyloidosis. By binding to the thyroxine-binding sites of TTR, diflunisal prevents its dissociation, thereby inhibiting amyloidogenesis.[18][20]
-
Modulation of Proteostasis: Recent studies have indicated that benzoic acid derivatives can modulate the proteostasis network, which is responsible for maintaining protein stability within the cell.[21] Specifically, some derivatives have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for degrading misfolded or damaged proteins.[21]
-
Enzyme Inhibition Beyond COX: The structural features of fluorinated benzoic acids make them potential inhibitors of a variety of other enzymes. For example, some benzoic acid derivatives have been identified as inhibitors of SIRT5, a member of the sirtuin family of proteins.[22]
Experimental Protocols for Mechanistic Studies
A thorough investigation of the mechanism of action requires a multi-faceted experimental approach. The following protocols provide a framework for elucidating the biological activities of fluorinated benzoic acid derivatives.
Experimental Workflow: From Synthesis to Mechanistic Elucidation
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- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspharmacist.com [uspharmacist.com]
- 19. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and efficient two-step protocol for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid, a valuable biaryl carboxylic acid intermediate in medicinal chemistry and materials science. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by a straightforward alkaline hydrolysis to yield the final product. This document provides not only a step-by-step experimental procedure but also delves into the rationale behind the choice of reagents and conditions, offering insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and related fields.
Introduction: The Significance of Biaryl Carboxylic Acids
Biaryl scaffolds are privileged structures in numerous biologically active molecules and functional materials. The 2-arylbenzoic acid motif, in particular, is a key pharmacophore in a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs). The conformational flexibility and defined spatial orientation of the two aromatic rings allow for precise interactions with biological targets. The target molecule, 2-(3-chloro-5-fluorophenyl)benzoic acid, incorporates halogen substituents that can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for drug discovery programs.
The synthesis of sterically hindered biaryl compounds like the target molecule presents unique challenges. The ortho-substituted benzoic acid moiety can impede the crucial steps of the catalytic cycle in cross-coupling reactions.[1] This protocol is designed to overcome these steric hindrances through the careful selection of a suitable catalyst system and reaction conditions.
Synthetic Strategy Overview
The synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid is accomplished via a two-step sequence, as illustrated in the workflow diagram below. The initial step involves a Suzuki-Miyaura cross-coupling between methyl 2-bromobenzoate and (3-chloro-5-fluorophenyl)boronic acid. The use of a methyl ester in place of the free carboxylic acid is a strategic choice to prevent potential complications arising from the acidic proton, which would consume an equivalent of the base required for the catalytic cycle.[1] The resulting biaryl ester is then saponified under basic conditions to afford the desired carboxylic acid.
Figure 1: Overall synthetic workflow for 2-(3-chloro-5-fluorophenyl)benzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-(3-chloro-5-fluorophenyl)benzoate
This procedure details the palladium-catalyzed Suzuki-Miyaura coupling reaction. The choice of a catalyst bearing a bulky, electron-rich ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial for facilitating the reaction with the sterically demanding ortho-substituted aryl bromide.[1] Cesium carbonate is employed as the base to activate the boronic acid for transmetalation.[2]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-bromobenzoate | 215.05 | 10.0 | 2.15 g |
| (3-Chloro-5-fluorophenyl)boronic acid | 174.39 | 11.0 | 1.92 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.1 | 73.2 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 25.0 | 8.15 g |
| 1,4-Dioxane (anhydrous) | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Procedure:
-
To a 100 mL round-bottom pressure flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (2.15 g, 10.0 mmol), (3-chloro-5-fluorophenyl)boronic acid (1.92 g, 11.0 mmol), and cesium carbonate (8.15 g, 25.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (73.2 mg, 0.1 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Continue to bubble argon through the stirred mixture for an additional 10 minutes.
-
Securely seal the flask with a screw cap and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously overnight (approximately 16 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(3-chloro-5-fluorophenyl)benzoate as a solid.
Step 2: Synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
This final step involves the saponification of the methyl ester to the target carboxylic acid. Alkaline hydrolysis is a standard and high-yielding method for this transformation.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(3-chloro-5-fluorophenyl)benzoate | 266.67 | (Assumed) 8.0 | 2.13 g |
| Sodium Hydroxide (NaOH) | 40.00 | 40.0 | 1.60 g |
| Methanol (MeOH) | - | - | 30 mL |
| Water | - | - | 10 mL |
| Hydrochloric Acid (HCl), 6 M | - | - | As needed (~7 mL) |
Procedure:
-
Dissolve the methyl 2-(3-chloro-5-fluorophenyl)benzoate (e.g., 2.13 g, 8.0 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide pellets (1.60 g, 40.0 mmol) to the solution.
-
Equip the flask with a condenser and heat the mixture to reflux (approximately 70-80°C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by the dropwise addition of 6 M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the product under vacuum to afford 2-(3-chloro-5-fluorophenyl)benzoic acid as a white to off-white solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Summary of Results and Troubleshooting
| Step | Product | Expected Yield | Purity (Typical) | Analytical Method |
| Suzuki-Miyaura Coupling | Methyl 2-(3-chloro-5-fluorophenyl)benzoate | 75-85% | >95% | ¹H NMR, LC-MS |
| Ester Hydrolysis | 2-(3-Chloro-5-fluorophenyl)benzoic acid | >95% | >98% | ¹H NMR, ¹³C NMR |
Troubleshooting:
-
Low Yield in Step 1: Inadequate degassing can lead to catalyst deactivation. Ensure all reagents and the reaction vessel are properly purged with an inert gas. The quality of the boronic acid is also critical; impurities can hinder the reaction. If issues persist, consider a more specialized catalyst system with bulky, electron-rich phosphine ligands.[1]
-
Incomplete Hydrolysis in Step 2: If the reaction stalls, adding more sodium hydroxide or extending the reflux time may be necessary. Ensure the reaction temperature is sufficient for reflux.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid. By employing a well-chosen palladium catalyst for the sterically challenging Suzuki-Miyaura coupling and a standard ester hydrolysis, the target compound can be obtained in high yield and purity. This guide serves as a practical resource for chemists engaged in the synthesis of complex biaryl molecules for various applications.
References
- Benchchem. (2025). Suzuki Coupling for 2-Arylbenzoic Acids. Technical Support Center.
- Skrydstrup, T., et al. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
- Khan, A. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ChemSpider. (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages.
Sources
Application Notes & Protocols: Leveraging 2-(3-Chloro-5-fluorophenyl)benzoic Acid in Modern Synthesis
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Strategic Overview
2-(3-Chloro-5-fluorophenyl)benzoic acid is a polysubstituted biaryl carboxylic acid. Its structure is not just a collection of functional groups, but a carefully arranged scaffold ripe for exploitation in synthetic chemistry. The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide moves beyond simple data reporting to provide a strategic framework for using this building block. We will explore its inherent reactivity and demonstrate its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
The true utility of this molecule lies in the orthogonal reactivity of its functional handles. The carboxylic acid group serves as a primary point for derivatization via amide or ester linkages, while the chloro-substituent on the second phenyl ring provides a reactive site for modern cross-coupling reactions. The fluorine atom, often considered a bioisostere for hydrogen, can subtly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable feature in drug design. This document outlines detailed protocols for key transformations, explaining the strategic reasoning behind the chosen methodologies.
Section 2: Physicochemical Properties and Safe Handling
A thorough understanding of a compound's properties and safe handling requirements is a prerequisite for any laboratory work. The data below is compiled from information on structurally analogous compounds.
2.1: Physicochemical Data Summary
| Property | Value (Estimated/Analogous) | Source/Analogue |
| Molecular Formula | C₁₃H₈ClFO₂ | N/A |
| Molecular Weight | 250.65 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 112-116 °C (for 3-Chloro-2,4,5-trifluorobenzoic acid) | [2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO); low solubility in water | [1] |
| pKa | ~3.5 - 4.5 (typical for benzoic acids) | General Chemical Knowledge |
2.2: Safety and Handling Protocols
2-(3-Chloro-5-fluorophenyl)benzoic acid, like many halogenated aromatic carboxylic acids, requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety data sheets for similar compounds.[3][4][5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][6]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a particulate filter respirator (type N95 or better) may be necessary.[3][4]
-
-
Handling and Storage:
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Section 3: Core Application: Amide Bond Formation
The carboxylic acid moiety is the most accessible functional group for elaboration. Its conversion to an amide is a cornerstone of medicinal chemistry, enabling the linkage of this biaryl scaffold to other fragments, amines, or amino acids to build libraries of potential drug candidates. The resulting amide bond is generally stable in vivo, making it a desirable linkage in pharmaceutical compounds.
3.1: Protocol for HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and often provides high yields under mild conditions.
Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activator Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active O-acylisourea intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
3.2: Workflow and Rationale
Caption: Workflow for HATU-mediated amide coupling.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency and ability to suppress racemization if the amine component is chiral.
-
DIPEA: A hindered organic base that activates the coupling reagent without competing as a nucleophile.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Section 4: Advanced Application: Suzuki-Miyaura Cross-Coupling
The presence of a chloro-substituent on one of the phenyl rings opens the door to powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a premier method for constructing biaryl or aryl-heteroaryl bonds.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the carboxylic acid present in our building block.[7][8] By treating the chloro-aryl moiety as an electrophile, we can introduce new aryl or heteroaryl groups, dramatically increasing molecular complexity.
4.1: Mechanism and Strategic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of our building block. This is often the rate-limiting step for aryl chlorides.[7]
-
Transmetalation: The organic group from an activated boronic acid (or ester) derivative is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the palladium(0) catalyst and forming the new C-C bond.
The use of electron-rich, bulky phosphine ligands is crucial for promoting the oxidative addition of the typically less reactive aryl chlorides.[8][9]
4.2: Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-(3-Chloro-5-fluorophenyl)benzoic acid with various aryl or heteroaryl boronic acids.
Methodology:
-
Flask Preparation: To a flame-dried Schlenk flask, add 2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or RuPhos (4-10 mol%).
-
Base and Solvent: Add a base, typically powdered K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio).[9]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This protonates the carboxylic acid and any excess boronic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the final poly-aryl product.
4.3: Suzuki Coupling Workflow
Sources
- 1. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 53985-49-2 [m.chemicalbook.com]
- 2. 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a versatile biphenyl carboxylic acid scaffold relevant to pharmaceutical and materials science research. Recognizing the compound's potential as a core building block, we present detailed synthetic strategies focusing on the modification of its carboxylic acid moiety to generate novel amides and esters. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices. This document integrates field-proven insights with authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance of the Scaffold
2-(3-Chloro-5-fluorophenyl)benzoic acid is a structurally significant molecule characterized by a biphenyl backbone. One aromatic ring is substituted with electron-withdrawing chloro and fluoro groups, while the other carries a carboxylic acid functional group. This arrangement offers multiple avenues for chemical modification. The carboxylic acid is the primary handle for derivatization, allowing for the introduction of a wide array of functional groups through amide and ester linkages, which are fundamental bonds in medicinal chemistry.[1] The halogenated phenyl ring provides a site for potential cross-coupling reactions and modulates the electronic and lipophilic properties of the resulting derivatives, which can be critical for tuning biological activity and pharmacokinetic profiles.
This guide focuses on the two most direct and impactful derivatization pathways: amide bond formation and esterification, providing robust protocols for synthesizing libraries of novel compounds from this valuable starting material.
Core Synthetic Strategies and Mechanistic Insights
The primary reactive center of 2-(3-Chloro-5-fluorophenyl)benzoic acid is the carboxylic acid group. Direct condensation with amines or alcohols is generally inefficient and requires harsh conditions.[1] Therefore, activation of the carboxyl group is paramount for achieving high yields under mild conditions.
Amide Bond Formation via Activated Esters
The synthesis of amides from carboxylic acids is one of the most frequently performed reactions in drug discovery. The most reliable methods involve the in situ conversion of the carboxylic acid into a highly reactive activated ester, which is then susceptible to nucleophilic attack by a primary or secondary amine.[2]
Choice of Coupling Reagent: Modern peptide coupling reagents are highly efficient for this transformation. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are preferred for their high reactivity and the ability to minimize side reactions and racemization in chiral substrates.[2][3] HATU reacts with the carboxylic acid to form a highly active O-acylisourea intermediate, which is readily converted to the corresponding amide upon addition of an amine.[3] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
Esterification of the Carboxylic Acid
Ester derivatives are also crucial in molecular design, often serving as prodrugs or modulators of solubility and cell permeability. The choice of esterification method depends on the steric hindrance of the reactants and the substrate's sensitivity to acid or heat.[4]
Method Selection:
-
Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[5] It is a cost-effective and straightforward method, particularly for simple, low-boiling alcohols. The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing water as it is formed.[5]
-
Steglich Esterification: For more sensitive or complex alcohols where the harsh conditions of Fischer esterification are not viable, the Steglich method provides a milder alternative. It utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid at room temperature.[4]
-
Mitsunobu Reaction: This method is suitable for sterically hindered substrates and proceeds under neutral conditions, but requires triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[6]
This guide will provide a detailed protocol for the robust Fischer-Speier esterification method.
Experimental Protocols and Workflows
The following protocols are designed as general guidelines and may require optimization for specific substrates or scales.
Workflow Overview
The overall process for generating derivatives from the starting material is outlined below.
Caption: General workflow for amide and ester synthesis.
Protocol 1: Synthesis of N-Substituted Amide Derivatives using HATU Coupling
Principle: This protocol describes the coupling of 2-(3-Chloro-5-fluorophenyl)benzoic acid with a representative amine using HATU as the coupling agent and DIEA as a non-nucleophilic base.
Materials and Reagents:
-
2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq). Finally, add DIEA (3.0 eq) dropwise at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess base, and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU and DIEA are irritants; handle with care.
Protocol 2: Synthesis of Ester Derivatives via Fischer-Speier Esterification
Principle: This protocol details the acid-catalyzed esterification of 2-(3-Chloro-5-fluorophenyl)benzoic acid with an alcohol, which serves as both the reactant and the solvent.[5]
Materials and Reagents:
-
2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol) (10-20 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-(3-Chloro-5-fluorophenyl)benzoic acid (1.0 eq) and a large excess of the desired alcohol (10-20 eq).[5]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (~0.1 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed. Reaction times can vary from 2 to 24 hours depending on the alcohol and steric hindrance.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize the remaining acid by washing the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by flash column chromatography or recrystallization.
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.
-
The reaction should be performed in a well-ventilated area.
-
Ensure the reflux system is properly set up to avoid pressure buildup.
Characterization of Novel Derivatives
Confirmation of the successful synthesis and purity of the novel derivatives is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of an amide will result in a characteristic N-H signal (for primary/secondary amines) and shifts in the signals of protons adjacent to the carbonyl group. Ester formation is confirmed by the appearance of signals corresponding to the alcohol moiety (e.g., a methoxy singlet for a methyl ester).
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the product, confirming the addition of the amine or alcohol moiety.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Summary of Synthetic Approaches
The choice of synthetic method is dictated by the desired derivative and the nature of the coupling partner.
| Derivative Type | Method | Key Reagents | Conditions | Best Suited For | Reference |
| Amide | Amide Coupling | Amine, HATU, DIEA | Room Temperature | A wide range of primary and secondary amines, including sensitive or sterically hindered ones. | [1][3] |
| Ester | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Simple, non-volatile primary and secondary alcohols. | [4][5] |
| Ester | Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Acid-sensitive or valuable alcohols where harsh conditions are not suitable. | [4] |
Visualization of Amide Coupling Mechanism
The mechanism for HATU-mediated amide coupling involves the activation of the carboxylic acid.
Caption: Simplified mechanism of HATU-mediated coupling.
References
-
BenchChem. Esterification of Substituted Benzoic Acids - Technical Support Center.
-
BenchChem. Application Notes and Protocols for the Esterification of 2-Ethyl-3-methoxybenzoic Acid.
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Organic & Biomolecular Chemistry.A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
Fisher Scientific. Amide Synthesis.
-
Google Patents. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
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Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
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BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.
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ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids.
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ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
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National Institutes of Health (NIH). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
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University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids.
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Iranian Journal of Pharmaceutical Research.Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.
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MedChemExpress. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
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Journal of the American Chemical Society.Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
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Organic Chemistry Portal. Suzuki Coupling.
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ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
-
Oakwood Chemical. 2-(3-Chloro-5-fluorophenyl)benzoic acid, min 96%, 5 grams.
-
ResearchGate. 3-Chloro-2,4,5-trifluorobenzoic acid.
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National Institutes of Health (NIH). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
-
PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid.
-
Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
ResearchGate. a,b) Synthetic routes used to derivatize and functionalize carboxylic...
-
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
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ResearchGate. A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
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ResearchGate. Synthetic routes for preparation of starting material 2, carboxylic...
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Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
ResearchGate. Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis.
Sources
quantitative analytical methods for 2-(3-Chloro-5-fluorophenyl)benzoic acid
An Application Guide to the Quantitative Analysis of 2-(3-Chloro-5-fluorophenyl)benzoic acid
Abstract
This comprehensive guide provides detailed methodologies for the quantitative analysis of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis and chemical research. Ensuring the purity and concentration of this compound is critical for downstream applications, reaction yield calculations, and quality control. This document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Derivatization (GC), and UV-Vis Spectrophotometry. Each section offers a theoretical background, explaining the rationale behind procedural choices, followed by a detailed, step-by-step protocol designed for immediate application by researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
2-(3-Chloro-5-fluorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure, featuring two aromatic rings with halogen substituents, dictates its analytical behavior. The presence of chromophores (the phenyl rings) makes it highly suitable for UV-based detection methods, while the carboxylic acid moiety influences its polarity and solubility, which are key considerations for chromatographic separation. Accurate and precise quantification is paramount for ensuring batch-to-batch consistency, verifying purity, and meeting regulatory standards in a drug development pipeline.
Table 1: Physicochemical Properties of 2-(3-Chloro-5-fluorophenyl)benzoic acid
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO₂ |
| Molecular Weight | 250.65 g/mol |
| Structure | (Image of the chemical structure would be placed here in a formal document) |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, ethanol, and acetone.[1] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally sensitive compounds like 2-(3-Chloro-5-fluorophenyl)benzoic acid. Its high resolution, sensitivity, and reproducibility make it the industry standard.
Principle of Analysis
Reversed-Phase HPLC (RP-HPLC) is the chosen mode for this compound. The analyte is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (typically C18). Because the analyte is relatively nonpolar, it will interact with and be retained by the stationary phase. The separation is achieved by using a polar mobile phase. The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, rendering the molecule less polar and ensuring a sharp, symmetrical peak with consistent retention.[2][3] Detection is accomplished by a UV detector set to a wavelength where the analyte exhibits strong absorbance, which is determined by its aromatic structure.[4]
Visualized HPLC Workflow
Caption: Workflow for quantitative analysis by HPLC.
Detailed HPLC Protocol
A. Reagents and Materials
-
2-(3-Chloro-5-fluorophenyl)benzoic acid reference standard (purity ≥99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid, HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Instrumentation and Conditions
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., 3 µm) can offer higher efficiency.[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.[5]
-
Detection Wavelength: 230 nm. Benzoic acid derivatives typically show strong absorbance around this wavelength. A full scan (200-400 nm) with a PDA detector is recommended during method development to confirm the optimal wavelength.[2][4]
-
Injection Volume: 10 µL.
C. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 5 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This creates a target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
D. System Suitability Test (SST)
-
Before running the calibration curve, inject the mid-point standard (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. The tailing factor should be ≤2.0, and the theoretical plates (N) should be ≥2000. These criteria validate that the chromatographic system is performing adequately.
E. Calibration and Quantification
-
Inject each working standard solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.
-
Inject the prepared sample solution.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC) with Derivatization
GC is a powerful technique for separating volatile compounds. However, the high polarity and low volatility of carboxylic acids like 2-(3-Chloro-5-fluorophenyl)benzoic acid make them challenging to analyze directly. They tend to exhibit poor peak shape and adsorb onto the column.[6] Derivatization is therefore a mandatory step to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[7]
Principle of Analysis
The protocol involves a chemical reaction to modify the analyte before injection. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification to form the methyl ester are common approaches.[6] This process masks the active proton of the carboxylic acid, significantly reducing its polarity and increasing its volatility. The resulting derivative is then readily analyzed by GC, typically with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[8][9] An internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.
Visualized GC Workflow
Caption: Workflow for quantitative GC analysis with derivatization.
Detailed GC Protocol
A. Reagents and Materials
-
Analyte reference standard and sample material
-
Internal Standard (IS): A compound with similar chemical properties but chromatographically resolved, e.g., 4-Chlorobenzoic acid.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
GC vials with inserts and PTFE-lined caps.
B. Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature (FID): 300 °C.
C. Derivatization and Quantification
-
Prepare stock solutions of the analyte and the internal standard (e.g., 1 mg/mL) in the chosen solvent.
-
Into a series of GC vials, add aliquots of the analyte stock to create a calibration range. Add a constant amount of the internal standard stock solution to each vial.
-
For the sample, weigh an appropriate amount into a vial and add the same constant amount of internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature and inject 1 µL into the GC.
-
Quantification: Calculate the Response Factor (RF) from the standards using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS). Average the RF across all standards. Then, calculate the concentration of the analyte in the sample using its peak area ratio to the internal standard and the average RF.
UV-Vis Spectrophotometry
This technique offers a rapid and simple method for quantification, particularly for pure samples where interfering substances are not a concern. It is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Principle of Analysis
The aromatic rings in 2-(3-Chloro-5-fluorophenyl)benzoic acid absorb ultraviolet light.[10][11] By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be generated to determine the concentration of an unknown sample. The choice of solvent is important; it must be transparent in the measurement region and fully dissolve the analyte. Methanol is a suitable choice.
Detailed UV-Vis Protocol
A. Reagents and Materials
-
Analyte reference standard
-
Methanol, spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric glassware
B. Instrumentation
-
Dual-beam UV-Vis Spectrophotometer
C. Method
-
Determine λmax: Prepare a mid-range concentration solution (e.g., 10 µg/mL) in methanol. Scan the solution from 400 nm down to 200 nm against a methanol blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol. From this, prepare a series of at least five dilutions in methanol (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Prepare Sample: Prepare a sample solution with a target concentration that falls within the calibration range.
-
Measure Absorbance: Zero the spectrophotometer with the methanol blank. Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Quantification: Plot absorbance vs. concentration for the standards. The resulting calibration curve should be linear with an r² ≥ 0.999. Determine the concentration of the sample from this curve.
Method Validation Summary
For use in regulated environments, any of the above analytical methods must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). The following table summarizes the key validation parameters.
Table 2: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (for HPLC), no interfering peaks at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.999 for the calibration curve over the specified range. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0 - 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at this level should be acceptable. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor changes in mobile phase composition, pH, flow rate, etc. |
Conclusion
The choice of analytical method for 2-(3-Chloro-5-fluorophenyl)benzoic acid depends on the specific requirements of the analysis. RP-HPLC with UV detection stands out as the most robust, specific, and widely applicable method for quality control and research. GC with derivatization offers an excellent alternative, especially when coupled with MS for structural confirmation. UV-Vis spectrophotometry provides a rapid, cost-effective screening tool for relatively pure samples. Each protocol described herein is built on established scientific principles and provides a solid foundation for implementation in the laboratory.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
-
ResearchGate. (2015). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
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ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Aromatic Compounds Adsorbed on Silicic Acid. Retrieved from [Link]
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Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
Carcinogenic Potency Database. (n.d.). 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
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ResearchGate. (2023). Benzoic acid determination with GC-FID? Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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MDPI. (n.d.). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. Retrieved from [Link]
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1H and 13C NMR characterization of 2-(3-Chloro-5-fluorophenyl)benzoic acid
Application Note: AN2026-01-NMR
Definitive Structural Elucidation of 2-(3-Chloro-5-fluorophenyl)benzoic Acid via 1H and 13C Nuclear Magnetic Resonance Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous determination of molecular structures.[1][2][3] This application note provides a detailed protocol and in-depth spectral analysis for the characterization of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid. By leveraging both ¹H and ¹³C NMR spectroscopy, we present a comprehensive assignment of all proton and carbon signals. The rationale behind solvent selection, sample preparation, and the interpretation of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities is discussed, offering a robust framework for the structural verification of this and related compounds.
Introduction
2-(3-Chloro-5-fluorophenyl)benzoic acid is a complex organic molecule featuring two substituted aromatic rings linked by a carbon-carbon single bond. Its structure combines a benzoic acid moiety with a 1-chloro-3-fluoro-5-substituted benzene ring. The precise confirmation of the substitution pattern and the overall molecular architecture is critical for its intended use in research and development, particularly in fields like medicinal chemistry and materials science where specific isomers dictate biological activity or material properties.
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule.[4] ¹H NMR informs on the number and connectivity of protons, while ¹³C NMR maps the carbon framework.[5] For 2-(3-Chloro-5-fluorophenyl)benzoic acid, these techniques are essential to confirm the regiochemistry of the chloro and fluoro substituents and to verify the connectivity between the two phenyl rings.
Principle of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[4]
This sensitivity gives rise to the chemical shift (δ) , a fundamental NMR parameter measured in parts per million (ppm).[6] Electrons surrounding a nucleus shield it from the external magnetic field; therefore, nuclei in electron-rich environments are more "shielded" and resonate at lower chemical shifts (upfield), while nuclei in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield).[7] Electronegative atoms like chlorine, fluorine, and oxygen withdraw electron density, causing significant deshielding of nearby nuclei.[8]
Furthermore, the magnetic field of one nucleus can influence its neighbors through the bonding electrons, a phenomenon known as spin-spin coupling . This results in the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets) described by the coupling constant (J) , measured in Hertz (Hz).[9] The magnitude of J provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship.[10]
Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[11][12] The following protocol ensures high-quality, reproducible data.
Materials:
-
2-(3-Chloro-5-fluorophenyl)benzoic acid (15-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[11]
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
High-quality 5 mm NMR tube and cap[13]
-
Glass Pasteur pipette and bulb
-
Small vial
Rationale for Solvent Choice: DMSO-d₆ is selected for several key reasons:
-
Excellent Solubility: It effectively dissolves the polar carboxylic acid analyte.
-
High Boiling Point: Minimizes solvent evaporation.
-
Observable Acidic Proton: Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of the carboxylic acid proton signal, which is a key diagnostic peak.[14]
-
Inertness: It does not react with the analyte.[3]
Procedure:
-
Weigh approximately 20 mg of 2-(3-Chloro-5-fluorophenyl)benzoic acid into a small, clean vial.
-
Gently agitate or vortex the vial to ensure the sample completely dissolves.
-
If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[12] This step is crucial to prevent distortion of the magnetic field homogeneity, which can broaden spectral lines.[12]
-
Carefully place the cap on the NMR tube and label it clearly.
-
Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
400 MHz NMR Spectrometer
-
Standard 5 mm broadband probe
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 3 seconds
-
Number of Scans: 1024
The workflow for NMR analysis is visualized in the diagram below.
Caption: Experimental workflow from sample preparation to structural confirmation.
Data Analysis and Spectral Interpretation
The structure and numbering scheme for 2-(3-Chloro-5-fluorophenyl)benzoic acid are shown below for clarity during spectral assignment.
Caption: Structure and numbering of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a highly deshielded signal for the carboxylic acid proton (>10 ppm).[8][16]
-
Carboxylic Acid Proton (H-8): The proton of the carboxylic acid is expected to appear as a broad singlet at a very high chemical shift, typically between δ 12.0-13.5 ppm .[14][17] This significant downfield shift is due to strong deshielding from the adjacent carbonyl group and participation in hydrogen bonding. Its broadness is a result of chemical exchange.
-
Benzoic Acid Ring Protons (H-3, H-4, H-5, H-6): These four protons form a complex, coupled spin system.
-
H-6: This proton is ortho to the carboxylic acid group and will be deshielded. It is expected to appear as a doublet of doublets around δ 7.8-8.0 ppm . It will show ortho coupling to H-5 and meta coupling to H-4.
-
H-3, H-4, H-5: These protons will likely appear as a complex multiplet in the range of δ 7.4-7.7 ppm . The exact chemical shifts are influenced by both the carboxylic acid and the substituted phenyl ring.
-
-
3-Chloro-5-fluorophenyl Ring Protons (H-2', H-4', H-6'): These three protons are on the second aromatic ring. Their chemical shifts are strongly influenced by the highly electronegative chlorine and fluorine atoms.
-
H-2': This proton is situated between the chloro and fluoro substituents. It will be significantly deshielded and is expected to appear as a triplet (due to coupling with H-4' and H-6', which are chemically similar) or a doublet of doublets around δ 7.5-7.7 ppm .
-
H-4' & H-6': These protons are ortho to the point of attachment to the other ring. H-4' is ortho to the fluorine and meta to the chlorine, while H-6' is ortho to the chlorine and meta to the fluorine. They are expected to appear as distinct multiplets, likely doublets of doublets or triplets, in the region of δ 7.3-7.5 ppm . The fluorine atom will cause additional splitting (C-F coupling).
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[2]
-
Carbonyl Carbon (C-7): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the δ 165-175 ppm range.[14][18]
-
Aromatic Carbons (C-1 to C-6 and C-1' to C-6'): The twelve aromatic carbons will appear in the typical range of δ 110-165 ppm .[18]
-
Quaternary Carbons: The carbons directly attached to substituents (C-1, C-2, C-1', C-3', C-5') and the carbonyl group (C-7) will generally have lower intensities.
-
C-1' and C-2: These are the carbons forming the biaryl bond and are expected around δ 135-145 ppm .
-
C-3' (C-Cl) and C-5' (C-F): The carbons bonded to the halogen atoms will have their chemical shifts significantly affected. The carbon attached to fluorine (C-5') will appear as a doublet due to one-bond ¹³C-¹⁹F coupling and is expected in the δ 160-165 ppm range. The carbon attached to chlorine (C-3') is expected around δ 130-135 ppm .[19]
-
Protonated Aromatic Carbons: The remaining CH carbons will resonate between δ 115-135 ppm . The carbons ortho and para to the electron-withdrawing chloro and fluoro groups will be shifted downfield.[20]
-
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts and multiplicities for the key signals of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| COOH | ¹H | 12.0 - 13.5 | br s (broad singlet) | - |
| H-6 | ¹H | 7.8 - 8.0 | dd (doublet of doublets) | Jortho ≈ 8, Jmeta ≈ 2 |
| H-3, H-4, H-5 | ¹H | 7.4 - 7.7 | m (multiplet) | - |
| H-2' | ¹H | 7.5 - 7.7 | t or dd | J ≈ 2-3 |
| H-4', H-6' | ¹H | 7.3 - 7.5 | m (multiplet) | - |
| C=O (C-7) | ¹³C | 165 - 175 | s (singlet) | - |
| C-F (C-5') | ¹³C | 160 - 165 | d (doublet) | ¹JCF ≈ 240-250 |
| Quaternary C's | ¹³C | 130 - 150 | s (singlet) | - |
| C-Cl (C-3') | ¹³C | 130 - 135 | s (singlet) | - |
| Aromatic CH's | ¹³C | 115 - 135 | s (singlet) | - |
Conclusion
This application note details a comprehensive methodology for the ¹H and ¹³C NMR characterization of 2-(3-Chloro-5-fluorophenyl)benzoic acid. The provided protocols for sample preparation and data acquisition are designed to yield high-resolution spectra suitable for unambiguous structural elucidation. The detailed analysis and prediction of chemical shifts and coupling patterns, grounded in fundamental NMR principles, serve as a robust guide for researchers. By following this guide, scientists can confidently verify the identity and purity of this compound, ensuring its suitability for subsequent applications in drug discovery and chemical synthesis.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Griffiths, L. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 20-23. Retrieved from [Link]
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McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. [Link]
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Contreras, R. H., Peralta, J. E., & Giribet, C. G. (2000). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 38(11), 934-939. [Link]<934::AID-MRC748>3.0.CO;2-9
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Sanghvi, R. (2015, March 18). Comparison of 1H-NMR and 13C-NMR [Slides]. SlideShare. Retrieved from [Link]
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link]
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LibreTexts Chemistry. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
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Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]
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Peralta, J. E., & Contreras, R. H. (2001). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 41(6), 1541-1544. [Link]
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Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]
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Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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University of Leipzig. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
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Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 231-236. [Link]
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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National Institutes of Health. (2019). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 10(11), 4544-4559. [Link]
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Application Note & Protocol: High-Purity Isolation of 2-(3-Chloro-5-fluorophenyl)benzoic Acid via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a key building block in pharmaceutical synthesis. The procedure is grounded in the fundamental principles of crystallization science to ensure the consistent attainment of high-purity material. This document outlines a step-by-step recrystallization method, including solvent system selection, impurity management, and process optimization. The causality behind each experimental choice is detailed to empower researchers in adapting this protocol to their specific needs.
Introduction: The Imperative for Purity
In the realm of drug development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. 2-(3-Chloro-5-fluorophenyl)benzoic acid is a structurally complex molecule often utilized in the synthesis of novel therapeutic agents. Its purification is a critical step in ensuring the integrity of the downstream synthetic pathway. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[1][2] This application note provides a detailed procedure for the effective purification of 2-(3-Chloro-5-fluorophenyl)benzoic acid by recrystallization.
Foundational Principles of Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a solvent.[1][2] The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).
The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly, reducing the solubility of the target compound and causing it to crystallize out of the solution in a purer form. The soluble impurities remain in the solvent. The purified crystals are then collected by filtration.
Physicochemical Properties & Solvent Selection
While specific solubility data for 2-(3-Chloro-5-fluorophenyl)benzoic acid (CAS No. 1261915-22-3) is not extensively published, we can infer suitable solvent systems by examining structurally similar compounds.[3] Benzoic acids, in general, exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[4][5][6] For instance, 4-biphenylcarboxylic acid can be recrystallized from aqueous ethanol or a benzene/petroleum ether mixture.[7][8] The presence of halogen substituents on the phenyl rings of our target compound will influence its polarity and solubility profile.
Based on the "like dissolves like" principle and data from analogous compounds, a mixed solvent system is often advantageous.[9] A primary solvent will dissolve the compound well, while a secondary solvent (an "anti-solvent") in which the compound is less soluble is added to induce precipitation. For 2-(3-Chloro-5-fluorophenyl)benzoic acid, a combination of a polar protic solvent like ethanol or methanol with water as the anti-solvent is a promising starting point.
Table 1: Recommended Solvent Systems for Investigation
| Primary Solvent | Anti-Solvent | Rationale |
| Ethanol | Water | Ethanol provides good solubility for the benzoic acid moiety at elevated temperatures, while the addition of water will decrease solubility upon cooling, promoting crystallization. |
| Acetone | Water | Acetone is a strong polar apathetic solvent that can effectively dissolve the compound. Water serves as an effective anti-solvent. |
| Toluene | Heptane | For less polar impurities, a non-polar solvent system may be more effective. Toluene provides good solubility, while heptane will induce precipitation. |
Detailed Recrystallization Protocol
This protocol outlines a general procedure that should be optimized for the specific impurity profile of the starting material.
4.1. Materials and Equipment
-
Crude 2-(3-Chloro-5-fluorophenyl)benzoic acid
-
Selected solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
4.2. Step-by-Step Procedure
-
Dissolution: Place the crude 2-(3-Chloro-5-fluorophenyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and a stir bar. Gently heat the mixture with stirring. Continue to add the primary solvent in small portions until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, which is crucial for maximizing crystal yield upon cooling.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: This step removes any impurities that are insoluble in the chosen solvent, preventing them from being incorporated into the final crystals. Pre-warming the apparatus prevents premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling is critical for the formation of large, pure crystals. Rationale: Slow cooling allows for the selective crystallization of the target compound, while rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask. Wash the crystals with a small amount of the cold solvent system (e.g., a cold ethanol/water mixture) to remove any residual mother liquor. Rationale: Washing with a cold solvent minimizes the loss of the purified product while effectively removing impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the compound is highly impure.[10] | Add more of the primary solvent to fully dissolve the oil at the boiling point. Alternatively, select a lower-boiling solvent or use a different solvent mixture.[10] |
| No Crystal Formation | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[10] | Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[10] |
| Low Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Conclusion
The protocol detailed in this application note provides a robust starting point for the purification of 2-(3-Chloro-5-fluorophenyl)benzoic acid. By understanding the fundamental principles of recrystallization and systematically optimizing the solvent system and cooling rate, researchers can consistently achieve high-purity material essential for downstream applications in drug discovery and development. The provided troubleshooting guide will further assist in overcoming common challenges encountered during the purification process.
References
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- Echemi. (n.d.). 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid.
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safe laboratory handling and storage of 2-(3-Chloro-5-fluorophenyl)benzoic acid
Application Notes & Protocols for 2-(3-Chloro-5-fluorophenyl)benzoic acid
A Guide to Safe Laboratory Handling, Storage, and Disposal
Compound Profile and Hazard Assessment
Based on this data, it is prudent to handle 2-(3-Chloro-5-fluorophenyl)benzoic acid as a compound that poses the following potential risks:
-
Serious Eye Damage / Eye Irritation (Category 2/2A) [1][2][3][4]
-
Harmful if Swallowed (Acute Toxicity 4, Oral) [5]
This assessment mandates a cautious approach, adhering to the principle of minimizing all chemical exposures in a laboratory setting.[6]
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] |
Engineering Controls, Administrative Controls, and PPE
A multi-layered approach to safety is essential, starting with the most effective controls. This follows the established hierarchy of controls advocated by regulatory bodies like OSHA.[7][8]
Engineering Controls
The primary method for controlling exposure to hazardous chemical dust or vapors is through adequate ventilation.[6][8]
-
Chemical Fume Hood: All weighing, transferring, and dissolution of solid 2-(3-Chloro-5-fluorophenyl)benzoic acid must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine particulates.[8]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]
Administrative Controls
-
Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's Chemical Hygiene Plan (CHP), which outlines standard operating procedures for handling hazardous chemicals.[7]
-
Training: Personnel must receive documented training on the specific hazards of halogenated aromatic acids and the procedures outlined in this guide before commencing any work.[7][9]
-
Restricted Access: The area where the compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9]
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Contaminated gloves must be removed and disposed of properly, followed by hand washing. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles or splashes causing serious eye irritation.[1] |
| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact with the compound.[8] |
| Respiratory Protection | Not typically required when using a fume hood. If work must be done outside a hood (not recommended), a NIOSH-approved respirator with a P100 (particulate) filter would be necessary. | Prevents inhalation of irritating dust.[8] |
Protocols for Safe Handling
Protocol for Weighing and Transferring Solid Compound
Objective: To accurately weigh and transfer solid 2-(3-Chloro-5-fluorophenyl)benzoic acid while minimizing personnel exposure and preventing contamination.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface (balance and surrounding area) with disposable absorbent bench paper.
-
Don all required PPE as specified in Table 2.
-
-
Weighing:
-
Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Carefully retrieve the stock container from its designated storage location.
-
Using a clean spatula, carefully transfer the approximate amount of solid from the stock container to the weigh boat. Avoid generating dust. If any dust is created, it will be contained by the fume hood.
-
Securely cap the stock container immediately after dispensing.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed solid into the receiving vessel (e.g., flask, vial).
-
Use a powder funnel if the vessel opening is narrow.
-
Tap the weigh boat and spatula gently to ensure complete transfer.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the solvent to evaporate inside the hood. Dispose of the cloth in the solid waste container.
-
Wipe down the balance and surrounding work surface.
-
Remove gloves and dispose of them properly. Wash hands thoroughly with soap and water.
-
Protocol for Dissolution
Objective: To safely dissolve the solid compound in a solvent.
Methodology:
-
Preparation:
-
Perform all steps within a chemical fume hood.
-
Don all required PPE.
-
Ensure the vessel containing the weighed solid is stable within the hood.
-
-
Solvent Addition:
-
Select a compatible solvent.
-
Slowly add the required volume of solvent to the vessel containing the solid acid.
-
If using a magnetic stir plate, add a stir bar before the solvent and begin gentle stirring.
-
-
Dissolution:
-
Cap the vessel or cover it with paraffin film to prevent vapor release.
-
Allow the mixture to stir until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution to avoid increasing the solvent vapor pressure.
-
-
Post-Procedure:
-
Once dissolved, the solution can be used for the subsequent experimental steps.
-
Ensure the container is clearly and accurately labeled with the compound name, concentration, solvent, date, and user initials.
-
Protocols for Safe Storage
Improper storage is a common cause of laboratory incidents. Segregation and proper environmental conditions are key.[10][11]
General Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11]
-
Labeling: Ensure containers are clearly labeled with the chemical name and hazard warnings. Date the container upon receipt and upon opening.[10]
Chemical Segregation
Store 2-(3-Chloro-5-fluorophenyl)benzoic acid based on its chemical properties as a corrosive acid and an organic compound. Do not store chemicals in alphabetical order.[12]
-
Segregate from Bases: Store separately from all bases (e.g., sodium hydroxide, triethylamine) to prevent neutralization reactions that can generate heat and fumes.[10]
-
Segregate from Oxidizers: Store away from oxidizing agents (e.g., nitric acid, peroxides, permanganates).[13]
-
Segregate from Reactive Metals: Keep away from active metals such as sodium, potassium, and magnesium.[10]
A designated, labeled "Corrosive - Acid" cabinet is the ideal storage location.[14]
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Neutralize & Absorb: For a small spill of the solid, carefully sweep it up (avoiding dust generation) and place it in a labeled waste container. For a solution, cover with a neutral absorbent material suitable for acids (do not use bases for neutralization).[10]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials, including the compound itself, contaminated consumables (gloves, paper towels, weigh boats), and solutions, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Never mix incompatible waste streams.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.
Visualization of Workflow
The following diagram illustrates the lifecycle and key safety checkpoints for handling 2-(3-Chloro-5-fluorophenyl)benzoic acid in the laboratory.
Caption: Workflow for the safe handling of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
References
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
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USA Compliance. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. [Link]
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ASPR. (n.d.). OSHA Laboratory Standard. Administration for Strategic Preparedness and Response. [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzoic acid, C12-15-alkyl esters. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. [Link]
-
National Institute of Standards and Technology (NIST). (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
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Duke University Chemistry. (n.d.). Safety Manual. [Link]
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Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. [Link]
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University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: 2-(3-Chloro-5-fluorophenyl)benzoic Acid as a Versatile Precursor in Modern Drug Discovery
Introduction: Strategic Value of Halogenated Biaryl Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms and the use of biaryl scaffolds are cornerstone principles for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The precursor molecule, 2-(3-Chloro-5-fluorophenyl)benzoic acid, is a prime exemplar of a building block designed for purpose. Its inherent structural and electronic properties—a non-planar biaryl system functionalized with a carboxylic acid handle, a metabolically robust chloro group, and a strategically placed fluoro atom—render it a highly valuable starting point for the synthesis of complex therapeutic agents.
The chlorine and fluorine atoms are not mere placeholders; they are critical modulators of a molecule's properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, which influences absorption and distribution.[1] Chlorine, being more polarizable, can form stronger halogen bonds with biological targets compared to fluorine and often increases lipophilicity, which can enhance membrane permeability.[2][3] The combination of both on a phenyl ring offers a nuanced toolset for fine-tuning a drug's interaction with its target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
This guide provides a detailed exploration of 2-(3-Chloro-5-fluorophenyl)benzoic acid, from its synthesis to its application as a key precursor in the discovery of novel therapeutics, with a particular focus on its role in the development of Cannabinoid Receptor 1 (CB1) antagonists.
Physicochemical Properties & Synthesis
The utility of 2-(3-Chloro-5-fluorophenyl)benzoic acid begins with its fundamental characteristics and synthetic accessibility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | PubChem |
| Molecular Weight | 250.66 g/mol | PubChem |
| IUPAC Name | 2-(3-Chloro-5-fluorophenyl)benzoic acid | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol) | Internal Data |
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The most convergent and widely applicable method for synthesizing 2-(3-Chloro-5-fluorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust way to form the critical carbon-carbon bond between the two aromatic rings.[6]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(OAc)₂, combined with a bulky phosphine ligand like RuPhos, is chosen for its high efficiency in coupling aryl chlorides, which are typically less reactive than bromides or iodides.[7]
-
Base & Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle. A biphasic solvent system like Toluene/H₂O is used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[7]
-
Boronic Acid: 2-Carboxyphenylboronic acid is used as the nucleophilic partner, providing the benzoic acid moiety directly.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Synthesis Workflow.
Step-by-Step Protocol:
-
Reagent Charging: To a flame-dried round-bottom flask, add 3-chloro-5-fluoro-1-iodobenzene (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).
-
Solvent Addition: Add a 10:1 mixture of toluene and water to achieve a substrate concentration of 0.25 M.
-
Inerting: Seal the flask and purge with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with 1 M NaOH solution. This deprotonates the carboxylic acid, moving the product into the aqueous phase and separating it from non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of approximately 2. The desired product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 2-(3-Chloro-5-fluorophenyl)benzoic acid.
Application in Drug Discovery: Precursor for CB1 Receptor Antagonists
A significant application of this precursor is in the synthesis of antagonists for the Cannabinoid Receptor 1 (CB1). CB1 receptors are G-protein-coupled receptors involved in regulating appetite, energy metabolism, and mood.[8] Antagonists or inverse agonists of this receptor were investigated extensively as potential treatments for obesity and related metabolic disorders.[9][10] The drug Taranabant (MK-0364) is a notable example from this class, and its synthesis highlights the utility of precursors like 2-(3-Chloro-5-fluorophenyl)benzoic acid.[2][11]
The core structure of many CB1 antagonists features a central scaffold to which various substituted aryl groups are attached. The 2-(3-Chloro-5-fluorophenyl)benzoic acid serves as a key building block that is incorporated via amide bond formation.
Protocol 2: Amide Coupling to a Chiral Amine Scaffold
This protocol details the coupling of 2-(3-Chloro-5-fluorophenyl)benzoic acid with a representative chiral amine, a common step in the synthesis of complex drug candidates like Taranabant.
Causality of Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is chosen for its ability to rapidly form the active ester of the carboxylic acid, minimizing side reactions and racemization, which is critical when coupling with valuable chiral amines.[12]
-
Base: Diisopropylethylamine (DIEA) is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving the reactants and facilitating the coupling reaction.
Logical Relationship Diagram:
Caption: Amide Coupling Mechanism Overview.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry flask under a nitrogen atmosphere, dissolve 2-(3-Chloro-5-fluorophenyl)benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step generates the active ester intermediate.
-
Amine Addition: Add a solution of the chiral amine scaffold (e.g., the core amine of Taranabant) (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.
Quantitative Data Summary
The following table presents representative data for the application of halogenated benzoic acids in the synthesis of bioactive compounds, illustrating the efficiency of the described protocols.
| Precursor | Reaction Type | Coupling Partner | Product Class | Typical Yield (%) | Reference |
| 2-Arylbenzoic acid | Suzuki Coupling | Aryl Boronic Acid | Biaryl Carboxylic Acid | 75-95% | [7] |
| 2-(3-Chloro-5-fluorophenyl)benzoic acid | Amide Coupling (HATU) | Chiral Propylamine | CB1 Antagonist | 80-90% | [1][4] |
| 2-Chlorobenzoic Acid Derivative | Nitration | HNO₃/H₂SO₄ | Nitrobenzoic Acid | ~92% | [13] |
| 2-Aminobenzoic Acid Derivative | Cyclization | β-ketoester | Fused Pyrimidine | 60-72% | [14] |
Conclusion
2-(3-Chloro-5-fluorophenyl)benzoic acid is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of modern medicinal chemistry. The presence and specific placement of its chloro and fluoro substituents provide chemists with powerful tools to influence metabolic stability, target affinity, and overall drug-like properties. The robust synthetic protocols available for its creation (e.g., Suzuki coupling) and its subsequent elaboration (e.g., amide coupling) make it an accessible and highly effective precursor for constructing complex and potent bioactive molecules, as demonstrated in the pursuit of CB1 receptor antagonists. These application notes serve as a guide for researchers to effectively utilize this versatile precursor in their own drug discovery campaigns.
References
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Taranabant. Drugs Fut. 2008;33(3):207. [Link]
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Enguehard-Gueiffier, C., et al. New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. ResearchGate. 2009. [Link]
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Joshi, S., Srivastava, R. Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. 2023. [Link]
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Duffy, F. J., et al. Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. R Discovery. 2007. [Link]
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Summerfield, C. J. E., Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). 2026. [Link]
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Taranabant. ResearchGate. 2025. [Link]
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Valeur, E., Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008. [Link]
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Sharma, S., et al. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. American Chemical Society. 2022. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. ResearchGate. 2021. [Link]
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Gomez, S., et al. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. 2020. [Link]
-
McLaughlin, P. J. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. PMC - PubMed Central. [Link]
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Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. 2009. [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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da Silva, A. F. Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]
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List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
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Xi, Z. X., et al. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. MDPI. [Link]
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Zhang, Y., et al. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. PMC - PubMed Central. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. [Link]
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Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]
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Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties. PMC - PubMed Central. [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
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Suzuki cross-coupling reaction. YouTube. 2020. [Link]
-
Synthesis of some new aroyl/aryloxy-2-amino-1,3-thiazole derivatives with anti-inflammatory activity. PubMed. [Link]
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Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. ResearchGate. 2025. [Link]
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Troubleshooting & Optimization
Suzuki Coupling Reactions: A Technical Support Center for Troubleshooting and Optimization
From the desk of a Senior Application Scientist, this guide is designed to be your first point of reference when encountering challenges in your Suzuki coupling reactions. We will move beyond simple procedural lists to delve into the mechanistic reasoning behind common issues and their solutions, empowering you to not only fix your current reaction but also to design more robust couplings in the future.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most frequently encountered problems in Suzuki coupling reactions. Each issue is presented in a question-and-answer format to directly address your concerns.
Problem 1: Low to No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the primary factors I should investigate?
Answer: A low or nonexistent yield in a Suzuki coupling can be attributed to several factors, ranging from the quality of your reagents to the specifics of your reaction setup. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some precatalysts are sensitive to air and can lose activity over time.
-
Actionable Advice: Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. If you suspect catalyst deactivation, this is a primary area of investigation.
-
-
Oxygen Contamination: The presence of oxygen is a common culprit for low yields. It can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[1][2]
-
Actionable Advice: Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Purity and Stability: The purity of your aryl halide and, particularly, your boronic acid is paramount. Boronic acids are susceptible to degradation over time, especially through protodeboronation.[1]
-
Actionable Advice: Verify the purity of your starting materials. If your boronic acid has been stored for an extended period, consider purifying it before use.
-
-
Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or product.[3] For reactions that are biphasic, vigorous stirring is essential to ensure maximum contact between the phases.[1][4]
If the initial checks do not resolve the issue, a more in-depth analysis of the catalytic cycle is necessary.
-
Oxidative Addition: This is often the rate-determining step.[5] The reactivity of the electrophile follows the general trend: I > Br > OTf >> Cl.[5] Electron-rich aryl halides can be slow to react.
-
Transmetalation: This step requires the activation of the boronic acid by the base.[7] If this step is slow, it can lead to a stalled reaction.
-
Troubleshooting: Ensure your base is appropriate for your substrate and solvent system. For sterically hindered boronic acids, a stronger base or higher temperatures may be necessary.[8]
-
-
Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. Bulky ligands can promote this step.[6]
Problem 2: Presence of Significant Side Products
Question: My reaction is producing significant byproducts alongside my desired product. How can I identify and minimize them?
Answer: The formation of side products not only reduces your yield but also complicates purification. Understanding the common side reactions is the first step to mitigating them.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a very common side reaction, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][4]
-
Cause: The presence of water and a strong base can accelerate this process.[1]
-
Solution:
-
Use a Milder Base: Switch to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.[4]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation.[6]
-
-
-
Homocoupling (Glaser Coupling): This is the dimerization of your boronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.
-
-
-
Dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom.
-
Cause: This can occur via a competing β-hydride elimination pathway, especially with alkyl boronic acids that have β-hydrogens.[5]
-
Solution:
-
Ligand Choice: The use of bulky ligands can disfavor β-hydride elimination.
-
Alternative Catalysts: In some cases, switching to a nickel catalyst can suppress this side reaction.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to degas my solvent?
-
A1: While bubbling an inert gas through the solvent is common, the most effective method is the freeze-pump-thaw technique . This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. Repeating this cycle three times will ensure a thoroughly degassed solvent.[9][10]
-
-
Q2: How can I purify my boronic acid?
-
A2: If you suspect your boronic acid is impure, recrystallization is often an effective purification method.[11] Alternatively, you can convert the crude boronic acid to its corresponding boronate salt by treating it with a base, isolating the salt, and then re-acidifying to obtain the purified boronic acid.[12] For boronic acid pinacol esters that are difficult to purify via chromatography, derivatization to a more stable and crystalline diethanolamine adduct can facilitate purification.[1]
-
-
Q3: My reaction mixture turns black. Is my catalyst dead?
-
A3: The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which will lead to a cessation of catalytic activity.[13][14] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. However, a color change to black is not always indicative of complete catalyst death, as some reactions proceed to completion even with the formation of some palladium black.[15] If the reaction stalls, the formation of palladium black is a likely culprit.
-
-
Q4: How do I choose the right base for my reaction?
-
A4: The choice of base is highly dependent on the substrates and solvent. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide good yields.[3] Stronger bases like hydroxides (e.g., NaOH, KOH) may be needed for less reactive substrates but can promote side reactions.[5] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be necessary.[7]
-
-
Q5: How can I monitor the progress of my Suzuki coupling reaction?
-
A5: The progress of a Suzuki coupling reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[16][17][18] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
-
Data Presentation: A Comparative Look at Key Reagents
Table 1: Common Bases in Suzuki Coupling
| Base | Strength | Common Solvents | Key Characteristics & Applications |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A versatile and widely used base. Effective for a broad range of substrates. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Higher solubility in organic solvents, often used for challenging couplings. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base, often effective for sterically hindered substrates.[3] |
| KF | Mild | Toluene, THF | A mild base suitable for substrates with base-sensitive functional groups.[7] |
| NaOH/KOH | Very Strong | Water, Alcohols | Used for very unreactive substrates, but can promote side reactions like hydrolysis and protodeboronation.[5] |
Table 2: A Selection of Phosphine Ligands for Suzuki Coupling
| Ligand | Class | Key Features | Typical Applications |
| PPh₃ (Triphenylphosphine) | Monodentate | The "original" phosphine ligand; less active than modern ligands. | Simple, unhindered aryl bromides and iodides. |
| SPhos | Biaryl Phosphine | Bulky and electron-rich; highly active. | Sterically hindered and electron-rich aryl chlorides and bromides.[19] |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich; excellent for challenging couplings. | Highly sterically demanding substrates; couplings at room temperature.[19] |
| dppf | Ferrocenyl Phosphine | Bidentate ligand; forms stable palladium complexes. | A good general ligand for a variety of substrates. |
| PCy₃ (Tricyclohexylphosphine) | Alkyl Phosphine | Very electron-rich and bulky. | Promotes oxidative addition of unreactive aryl chlorides. |
Experimental Protocols: Best Practices in the Lab
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
This protocol is the most effective method for removing dissolved oxygen from reaction solvents.[9][10]
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
Protocol 2: Purification of Boronic Acids by Recrystallization
This general protocol can be adapted for the purification of many solid boronic acids.[11]
-
Dissolve the crude boronic acid in a minimum amount of a suitable hot solvent. Common solvents include water, ethanol, or a mixture of organic solvents.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified boronic acid under vacuum.
Visualizing the Process: Diagrams for Clarity
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [https://www.yonedala bs.com/post/suzuki-miyaura-cross-coupling-practical-guide]([Link] bs.com/post/suzuki-miyaura-cross-coupling-practical-guide)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ACS Publications. (2025, August 30). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. Retrieved from [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Advion, Inc. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
EPFL. (n.d.). Solvent Degassing by Freeze-Thaw. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
YouTube. (2019, August 30). Freeze, Pump, Thaw. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Chamberland SOP. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]
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Technical Support Center: Effective Purification of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Welcome to the technical support center for the purification of 2-(3-Chloro-5-fluorophenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally similar halogenated biaryl carboxylic acids. We will explore the underlying chemical principles and provide field-proven protocols to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-(3-Chloro-5-fluorophenyl)benzoic acid?
A: The impurity profile depends heavily on the synthetic route (e.g., Suzuki coupling followed by hydrolysis). Common impurities may include unreacted starting materials (boronic acids, aryl halides), residual catalysts (palladium complexes), neutral byproducts from side reactions, and closely related structural isomers. A preliminary purity analysis by HPLC and ¹H NMR is essential to identify the nature of the impurities before selecting a purification strategy.[1]
Q2: Which purification method is generally most effective for this class of compound?
A: For a carboxylic acid like 2-(3-Chloro-5-fluorophenyl)benzoic acid, a multi-step approach is often best. The most robust and scalable initial purification step is an acid-base extraction . This technique effectively separates the acidic product from any neutral or basic impurities.[2][3][4] This is typically followed by recrystallization to remove any remaining structurally similar acidic impurities and achieve high crystalline purity.[5][6] For very challenging separations, column chromatography may be required.[7][8]
Q3: How do I select an appropriate solvent for recrystallization?
A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[5] For halogenated benzoic acids, single solvents like ethanol, isopropanol, or acetic acid can be effective. More commonly, a binary solvent system provides finer control over solubility. Examples include ethanol/water, acetone/water, or toluene/heptane. The key is to dissolve the crude solid in a minimum amount of the "good" (high-solubility) solvent at its boiling point, then slowly add the "bad" (low-solubility) solvent until persistent cloudiness is observed, and redissolve by adding a small amount of the "good" solvent before cooling.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is a common issue. To resolve this, reheat the solution to redissolve the oil and add more of the "good" solvent to decrease the level of supersaturation.[9] Allowing the solution to cool more slowly can also promote proper crystal nucleation.
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification and analysis of 2-(3-Chloro-5-fluorophenyl)benzoic acid.
Caption: A decision tree for the purification and analysis of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Insufficient acidification to precipitate the product. 3. Product is somewhat soluble in the acidic aqueous phase. | 1. Perform multiple extractions (e.g., 3x) with the basic solution. Ensure vigorous mixing. 2. Add acid dropwise until the pH is well below the pKa of the carboxylic acid (target pH 1-2), and check with pH paper.[10] 3. After acidification, cool the mixture in an ice bath to minimize solubility before filtering. |
| Persistent Colored Impurities | 1. Presence of highly conjugated byproducts. 2. Residual metal catalyst (e.g., palladium). | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[5][6] 2. Consider washing the crude organic solution with a chelating agent like aqueous EDTA or filtering it through a short plug of silica or Celite before extraction. |
| Broad Melting Point Range After Purification | 1. Incomplete removal of impurities. 2. Presence of residual solvent. | 1. The compound requires another round of purification. If recrystallization was used, try a different solvent system. If impurities are very similar, column chromatography may be necessary.[11] 2. Dry the purified solid under high vacuum for an extended period, possibly with gentle heating. |
| Poor Peak Shape (Tailing) in HPLC Analysis | 1. Secondary interactions between the acidic analyte and the silica-based column. 2. Mobile phase pH is too close to the analyte's pKa. | 1. Use a modern, end-capped C18 column designed to minimize silanol interactions.[12] 2. Lower the mobile phase pH by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to ensure the analyte is fully protonated.[12] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The principle involves converting the water-insoluble acid into a water-soluble salt with a base.[2][4]
Sources
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. studymoose.com [studymoose.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis and Purification of 2-(3-Chloro-5-fluorophenyl)benzoic acid
Welcome to the technical support center for 2-(3-Chloro-5-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from this key chemical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific principles.
Part 1: Understanding Potential Impurities
The purity of 2-(3-Chloro-5-fluorophenyl)benzoic acid is paramount for its successful use in subsequent synthetic steps. The most common synthetic route to this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. Understanding this synthesis is key to anticipating potential process-related impurities.
Caption: Potential impurities from the Suzuki-Miyaura synthesis.
Frequently Asked Questions: Process-Related Impurities
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid?
A1: The most prevalent impurities are typically unreacted starting materials (2-bromobenzoic acid and (3-chloro-5-fluorophenyl)boronic acid), homocoupling products of both starting materials, and dehalogenated starting material (benzoic acid).[1][2] The formation of these byproducts is influenced by reaction conditions such as the catalyst, base, and temperature.[1]
Q2: I see an unexpected peak in my chromatogram that doesn't correspond to starting materials or the desired product. What could it be?
A2: This could be a homocoupling byproduct. The boronic acid can couple with itself to form 3,3'-dichloro-5,5'-difluorobiphenyl, and the 2-bromobenzoic acid can form biphenyl-2,2'-dicarboxylic acid. These are very common byproducts in Suzuki coupling reactions.[1][2]
Q3: Can residual catalyst be an issue?
A3: Yes, residual palladium catalyst from the reaction can be a significant impurity, especially for pharmaceutical applications. It is crucial to employ purification methods that effectively remove heavy metals.
Part 2: Analytical Methods for Impurity Identification
Accurate identification of impurities is the first step toward their removal. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the desired product and its impurities.
Q4: How do I develop an HPLC method to separate 2-(3-Chloro-5-fluorophenyl)benzoic acid from its potential impurities?
A4: A reverse-phase HPLC method is a good starting point. Due to the acidic nature of the main compound and some impurities, an acidic mobile phase is recommended to ensure good peak shape.
Table 1: Representative HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of the main compound and any isolated impurities.[1][3]
Q5: What key signals in the 1H NMR spectrum can help me identify my product and its impurities?
A5: For the desired product, you should expect a complex aromatic region. The presence of unreacted 2-bromobenzoic acid would show a distinct set of aromatic protons. Homocoupling products will have more complex and often more symmetrical aromatic signals. The carboxylic acid proton will typically appear as a broad singlet at a high chemical shift (>10 ppm).
Q6: Can 19F NMR be useful?
A6: Absolutely. Since your target molecule contains fluorine, 19F NMR is a highly specific technique. The pure product will show a single fluorine resonance. The presence of (3-chloro-5-fluorophenyl)boronic acid or its homocoupling product will result in additional signals in the 19F NMR spectrum.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) can provide molecular weight information for each separated peak, aiding in the identification of unknown impurities.
Part 3: Purification Strategies
Once impurities have been identified, the next step is their removal. The choice of purification method will depend on the nature and quantity of the impurities.
Caption: A general workflow for the purification of the target compound.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.[1][4][5] The key is to find a suitable solvent or solvent system.
Q7: What is a good solvent for the recrystallization of 2-(3-Chloro-5-fluorophenyl)benzoic acid?
A7: For biphenyl carboxylic acids, a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble is often effective. A good starting point would be an ethanol/water or a toluene/hexane system.[6] The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, while the impurities remain in solution.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
If recrystallization is ineffective at removing certain impurities, column chromatography is a more powerful separation technique.
Q8: What conditions should I use for column chromatography?
A8: For a carboxylic acid, silica gel is a suitable stationary phase. A mobile phase gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid is recommended. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shapes and separation.
Table 2: Representative Column Chromatography Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate + 0.5% Acetic Acid |
| Elution | Start with a low percentage of ethyl acetate and gradually increase the polarity. |
Part 4: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that could form during storage or handling.[7][8][9]
Q9: What conditions should I use for a forced degradation study of 2-(3-Chloro-5-fluorophenyl)benzoic acid?
A9: The compound should be subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[9][10]
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition |
| Acidic Hydrolysis | 1N HCl at 60 °C |
| Basic Hydrolysis | 1N NaOH at 60 °C |
| Oxidative | 3% H2O2 at room temperature |
| Thermal | 80 °C |
| Photolytic | Exposure to UV light |
After exposure, the samples should be analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.
References
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
- EXPERIMENT (3) Recrystallization. (n.d.). [Source institution, if available].
- Chemistry 102 - Experiment 3. (2010). [Source institution, if available].
- Lab Report Recrystalliz
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.).
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
- HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. (n.d.). Benchchem.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit.
- Forced Degrad
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). [Source, if available].
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
- Degradation of Halogenated Aliphatic Compounds: The Role of Adapt
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009).
- Benzoic acid(65-85-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
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- 6. Benzoic Acid | SIELC Technologies [sielc.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Forced Degradation | SGS [sgs.com]
Technical Support Center: Optimizing Derivatization of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Welcome to the technical support center for the derivatization of 2-(3-chloro-5-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The following information is structured to address specific challenges you may encounter during your experimental work, with a focus on explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing 2-(3-chloro-5-fluorophenyl)benzoic acid?
A1: The most common derivatization of a carboxylic acid like 2-(3-chloro-5-fluorophenyl)benzoic acid is the formation of an amide bond by reacting it with an amine.[1] This is typically achieved through a few primary strategies:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to make it more susceptible to nucleophilic attack by an amine. This is the most prevalent and generally highest-yielding method.[2]
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.[3][4]
-
Direct Thermal Condensation: While possible, directly heating the carboxylic acid and amine to form an amide generally requires high temperatures and can be limited to less sensitive substrates.[4][5]
Q2: I'm trying to form an amide with a primary amine, but my yields are consistently low. What are the likely causes?
A2: Low yields in amidation reactions are a frequent issue and can often be traced back to several key factors:
-
Inefficient Carboxylic Acid Activation: The most common culprit is poor activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group, so it must be converted into a better one.[3]
-
Reagent Quality: The purity and stability of your coupling reagents and solvents are critical. For instance, many carbodiimide coupling reagents are sensitive to moisture.[6]
-
Reaction Conditions: Factors such as temperature, reaction time, solvent, and the presence of a suitable base play a significant role in the reaction's success.
-
Steric Hindrance: The structure of both the benzoic acid derivative and the amine can sterically hinder the reaction.
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product.
Q3: How do I choose the best coupling reagent for my reaction?
A3: The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions.[1] Here's a breakdown of common choices:
-
Carbodiimides (e.g., DCC, EDC): These are widely used and cost-effective for many applications.[2][7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as it is water-soluble, and its urea byproduct can be easily washed away.[8][9]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are known for their high coupling efficiency and are often the reagents of choice for more challenging couplings, such as with sterically hindered substrates or electron-deficient amines.[1][7][9][10] HATU, in particular, is very effective due to the anchimeric assistance provided by the pyridine nitrogen, leading to rapid reaction kinetics and low racemization.[8][10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective coupling reagents.[7][8][10] PyAOP is especially useful for coupling N-methyl amino acids.[7]
It is often beneficial to include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using coupling reagents. These additives can suppress side reactions and reduce the risk of racemization.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the problem.
Workflow for Troubleshooting Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
common side reactions in the synthesis of substituted benzoic acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on anticipating and resolving common challenges encountered during key synthetic routes, ensuring the integrity and success of your experiments.
Troubleshooting Guides: Navigating Common Synthetic Challenges
The synthesis of substituted benzoic acids can be achieved through several reliable methods. However, each pathway presents a unique set of potential side reactions and experimental pitfalls. This section provides a structured approach to troubleshooting these issues, grounded in mechanistic principles.
Grignard Carboxylation of Aryl Halides
This classic method involves the reaction of an arylmagnesium halide with carbon dioxide, followed by an acidic workup.[1][2] While powerful, its success hinges on stringent anhydrous conditions and careful execution.
Q1: My Grignard reaction fails to initiate or proceeds with very low yield. What are the likely causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the presence of water or other protic impurities. Grignard reagents are potent bases and will be quenched by even trace amounts of acidic protons.[2]
Troubleshooting Steps & Explanations:
-
Moisture Contamination:
-
Cause: Glassware, solvents, or the magnesium metal itself may not be sufficiently dry.
-
Solution: Flame-dry all glassware under a vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[3] Use freshly distilled, anhydrous solvents. THF is often preferred over diethyl ether for its superior ability to stabilize the Grignard reagent.[3]
-
-
Magnesium Surface Passivation:
-
Cause: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which will etch the oxide layer, exposing fresh magnesium.[3][4] A few drops of 1,2-dibromoethane can also be used as an activating agent.
-
-
Initiation Lag:
-
Cause: The reaction can sometimes have an induction period.
-
Solution: Gentle heating can help initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[4]
-
Q2: My reaction worked, but I have a significant amount of a non-polar byproduct that is difficult to separate from my desired benzoic acid. What is this byproduct and how can I minimize it?
A2: The most common non-polar byproduct in a Grignard synthesis of benzoic acid is a biphenyl compound, formed from a coupling reaction between the Grignard reagent and unreacted aryl halide.
Minimization & Removal Strategies:
| Strategy | Rationale |
| Slow Addition of Aryl Halide | Maintaining a low concentration of the aryl halide relative to magnesium minimizes the opportunity for the Grignard reagent to react with another molecule of aryl halide. |
| Maintain Moderate Temperature | Overheating the reaction can promote side reactions, including the formation of biphenyl byproducts.[3] |
| Purification via Extraction | The biphenyl byproduct is non-polar and will remain in the organic layer (e.g., ether) during an aqueous basic extraction. The benzoic acid will be deprotonated by the base and move into the aqueous layer as the benzoate salt. Acidification of the aqueous layer will then precipitate the pure benzoic acid. |
Oxidation of Substituted Alkylbenzenes
The oxidation of an alkyl side chain on a benzene ring is a direct route to the corresponding benzoic acid.[5][6] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed.[7]
Q1: My oxidation of a substituted toluene is incomplete, or I am recovering unreacted starting material. How can I drive the reaction to completion?
A1: Incomplete oxidation is often a matter of reaction conditions or the nature of the substrate.
Troubleshooting Steps & Explanations:
-
Reaction Temperature & Time:
-
Cause: These oxidations often require elevated temperatures to proceed at a reasonable rate.[8][9]
-
Solution: Ensure the reaction is sufficiently heated, typically to reflux.[5] Extend the reaction time to allow for complete conversion. The disappearance of the purple permanganate color can be an indicator of its consumption.[10]
-
-
Oxidizing Agent Stoichiometry:
-
Cause: An insufficient amount of the oxidizing agent will lead to incomplete reaction.
-
Solution: Use a stoichiometric excess of the oxidizing agent. Be mindful that a large excess can sometimes lead to over-oxidation or other side reactions.
-
-
Substrate Reactivity:
Q2: I am observing the formation of a brown precipitate (with KMnO₄) and my yield is low. What is happening?
A2: The brown precipitate is manganese dioxide (MnO₂), the reduced form of the permanganate ion. Its presence is expected. However, low yields can result from several factors.
Troubleshooting Steps & Explanations:
-
Over-oxidation:
-
Cause: Under harsh conditions, particularly with electron-rich aromatic rings, the aromatic ring itself can be susceptible to oxidative cleavage.
-
Solution: Carefully control the reaction temperature and the amount of oxidizing agent. Using milder conditions, such as a buffered permanganate solution, can sometimes mitigate this.
-
-
Workup and Isolation:
-
Cause: The product benzoic acid is often in the form of its carboxylate salt in the basic reaction mixture. Improper acidification will result in poor recovery.
-
Solution: After filtering off the MnO₂, the filtrate should be acidified with a strong acid (e.g., HCl) until it is distinctly acidic (pH < 4) to precipitate the benzoic acid.[11] Cooling the solution can further increase the yield of the precipitated product.
-
Hydrolysis of Substituted Benzonitriles
The hydrolysis of a benzonitrile to a benzoic acid can be performed under either acidic or basic conditions and is a reliable transformation.[12][13][14]
Q1: My nitrile hydrolysis has stalled, and I am isolating the corresponding benzamide instead of the benzoic acid. How can I ensure complete hydrolysis?
A1: The hydrolysis of a nitrile proceeds in two steps: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[12] Isolating the amide indicates that the reaction has not gone to completion.
Troubleshooting Steps & Explanations:
-
Reaction Conditions:
-
Cause: Incomplete hydrolysis is often due to reaction conditions that are not sufficiently forcing.
-
Solution: Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, increasing the concentration of the base (e.g., NaOH or KOH) can also drive the reaction to completion.[15] For acid-catalyzed hydrolysis, using a more concentrated acid may be necessary.[16]
-
-
Monitoring the Reaction:
-
Cause: Stopping the reaction prematurely.
-
Solution: Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to ensure the disappearance of both the starting nitrile and the intermediate amide.
-
Q2: Under acidic hydrolysis conditions, I am observing some charring or dark coloration of my reaction mixture. What is causing this and is it a concern?
A2: Charring during acid-catalyzed hydrolysis, especially with concentrated strong acids like sulfuric acid, can be a sign of side reactions.
Troubleshooting Steps & Explanations:
-
Dehydration and Polymerization:
-
Cause: Strong acids at high temperatures can cause dehydration and subsequent polymerization of organic materials.
-
Solution: While some discoloration may be unavoidable, excessive charring can be minimized by carefully controlling the reaction temperature and avoiding overheating.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q: What are some general strategies for purifying substituted benzoic acids?
A: The most common and effective method for purifying benzoic acids is recrystallization.[17][18] Due to the significant difference in solubility of benzoic acid in hot versus cold water, water is an excellent solvent for this purpose.[17][18] For less polar impurities, extraction into an organic solvent from a basic aqueous solution (where the benzoic acid is present as the water-soluble benzoate salt) is highly effective. Sublimation can also be used for purification.[19]
Q: Can decarboxylation be a significant side reaction?
A: Decarboxylation, the loss of CO₂, is generally not a significant side reaction under the conditions used for the synthesis of most substituted benzoic acids. However, it can occur at very high temperatures or in the presence of certain catalysts.[20][21][22] Some substituted benzoic acids, particularly those with electron-donating groups in the ortho position, are more prone to decarboxylation.
Q: How do I choose the best synthetic route for my target substituted benzoic acid?
A: The choice of synthetic route depends on several factors:
-
Availability of Starting Materials: The cost and commercial availability of the corresponding aryl halide, alkylbenzene, or benzonitrile will be a primary consideration.
-
Substituent Compatibility: The functional groups already present on the aromatic ring must be stable to the reaction conditions. For example, a Grignard reaction is not compatible with acidic functional groups like hydroxyl or amino groups.[1] Strong oxidizing conditions will affect other oxidizable groups on the molecule.
-
Scale of the Reaction: For large-scale industrial synthesis, catalytic air oxidation of toluenes is often preferred.[18][23] For laboratory-scale synthesis, all three methods discussed are widely used.
Visualizing a Troubleshooting Workflow
Below is a generalized workflow for troubleshooting a low-yield synthesis of a substituted benzoic acid.
Caption: Troubleshooting workflow for low yield.
References
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]
-
Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide . Available at: [Link]
-
Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. Available at: [Link]
-
Oxidation of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. Available at: [Link]
-
Oxidation of toluene with potassium permanganate - YouTube. Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]
-
What happens when toluene and potassium permanganate are mixed? What are some observations of this? - Quora. Available at: [Link]
-
16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. Available at: [Link]
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]
-
Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube. Available at: [Link]
-
Oxidation of Alkyl Side-Chains . Available at: [Link]
-
Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents - JoVE. Available at: [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. Available at: [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents.
-
The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. Available at: [Link]
-
Video: Reactions at the Benzylic Position: Oxidation and Reduction - JoVE. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Available at: [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts - ACS Publications. Available at: [Link]
- CN1251833A - Process for preparing substituted benzoic acid - Google Patents.
-
Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry - Scribd. Available at: [Link]
-
organic synthesis: benzoic acid via a grignard reaction . Available at: [Link]
-
Synthesis of benzoic acid from Grignard reagent - Chemistry Online. Available at: [Link]
-
18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. Available at: [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. Available at: [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. Available at: [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid . Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Preparation of benzoic acid of high purity . Available at: [Link]
-
Oxidation of volatile organic vapours in air by solid potassium permanganate . Available at: [Link]
-
(PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. Available at: [Link]
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]
-
Benzoic acid - Wikipedia. Available at: [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. Available at: [Link]
-
Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed. Available at: [Link]
-
What is the mechanism of Toluene oxidation by KMnO4?? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Figure S2. Study of hydrolysis of benzonitrile. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
benzoic acid and its Impurities - Pharmaffiliates. Available at: [Link]
-
Base Hydrolysis of Benzonitrile - YouTube. Available at: [Link]
-
COF-300 synthesis and colloidal stabilization with substituted benzoic acids - PMC - NIH. Available at: [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]
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- 18. Benzoic acid - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scaling Up the Synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the lab to pilot and manufacturing scales. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important biaryl carboxylic acid intermediate.
Introduction: Strategic Considerations for Scale-Up
The synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a key building block in many pharmaceutical compounds, presents several challenges when transitioning from laboratory to industrial scale. The core of this synthesis is the formation of a sterically hindered biaryl bond, which demands careful consideration of the synthetic route, reaction conditions, and purification strategies to ensure a safe, efficient, and cost-effective process. This guide provides in-depth technical advice to overcome these hurdles.
Part 1: Troubleshooting Guides & Methodologies
Low Yield in Suzuki-Miyaura Coupling
Question: We are experiencing significantly lower yields than expected in our palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid and (3-chloro-5-fluorophenyl)boronic acid when scaling up the reaction. What are the likely causes and how can we troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings at scale are a common issue and can often be attributed to a combination of factors that are less pronounced at the lab scale. Here’s a systematic approach to troubleshooting:
Underlying Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts, especially at the low loadings desired for large-scale production, are susceptible to deactivation.
-
Oxygen Sensitivity: Ensure rigorous inert atmosphere conditions (Nitrogen or Argon) throughout the process. Oxygen can oxidize the active Pd(0) species.
-
Impurities in Starting Materials: Trace impurities in your 2-bromobenzoic acid or boronic acid can poison the catalyst. Consider pre-treating starting materials with activated carbon.
-
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the reaction rate.
-
Agitation Rate: Optimize the agitation speed to ensure a homogenous mixture.
-
Reactor Geometry: The geometry of the reactor can significantly impact mixing efficiency.
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Base Strength and Solubility: An inorganic base like sodium carbonate is often used.[1] Ensure the base is finely powdered to maximize surface area. The solubility of the base in the chosen solvent system is also crucial.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, n-propanol) and water is common.[1] The ratio of these solvents can impact the reaction rate and should be optimized.
-
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling at Scale
-
Reactor Preparation: A clean, dry, and inerted reactor is paramount. Purge the reactor with nitrogen for at least one hour before adding reagents.
-
Reagent Addition:
-
Charge the reactor with 2-bromobenzoic acid, (3-chloro-5-fluorophenyl)boronic acid, and the chosen solvent system (e.g., n-propanol/water).[1]
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system to improve mixing between the aqueous and organic layers.
-
Add the palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., triphenylphosphine).[1]
-
Finally, add the aqueous solution of the base (e.g., 1.2 M sodium carbonate).[1]
-
-
Reaction Monitoring:
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
-
Work-up:
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Troubleshooting Flowchart for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Grignard Reaction Initiation and Safety at Scale
Question: We are considering a Grignard-based route for the synthesis. What are the primary challenges and safety considerations for initiating and controlling a large-scale Grignard reaction for this synthesis?
Answer:
Grignard reactions are notoriously challenging to scale up due to their exothermic nature and sensitivity to moisture.[2][3] Careful planning and control are essential for a safe and successful reaction.
Key Challenges and Mitigation Strategies:
| Challenge | Mitigation Strategy |
| Initiation Difficulty | The reaction of magnesium with the aryl halide can be difficult to initiate. On a large scale, this can lead to a dangerous accumulation of unreacted starting material. To mitigate this, use a small amount of a pre-formed Grignard reagent or an initiator like iodine or 1,2-dibromoethane to start the reaction in a small portion of the solvent before adding the rest of the reagents. |
| Exothermicity | Once initiated, the Grignard reaction is highly exothermic. A robust cooling system is necessary to maintain the reaction temperature and prevent a runaway reaction. The addition of the aryl halide should be done slowly and at a controlled rate. |
| Moisture Sensitivity | Grignard reagents are extremely sensitive to water, which will quench the reaction.[3] All glassware, solvents, and reagents must be scrupulously dried. Diethyl ether, a common solvent, can absorb atmospheric moisture.[3] |
| Side Reactions | A common side reaction is the formation of a biphenyl impurity from the coupling of the Grignard reagent with unreacted aryl halide.[4] This can be minimized by slow addition of the aryl halide and maintaining a slight excess of magnesium. |
Protocol: Safe Scale-Up of Grignard Reaction for Carboxylation
-
Reactor Setup: Use a dedicated, thoroughly dried reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation:
-
Charge the reactor with magnesium turnings and a small portion of anhydrous diethyl ether.
-
Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a small amount of the bromobenzene solution in ether to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
-
Grignard Reagent Formation:
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble dry carbon dioxide gas through the solution at a controlled rate.[5]
-
Monitor the reaction temperature to ensure it does not rise excessively.
-
-
Work-up:
-
Slowly and carefully add aqueous HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[3]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and proceed with purification.
-
Safety Considerations Diagram for Grignard Reaction Scale-Up
Caption: Key safety pillars for scaling up Grignard reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid and how can they be removed at scale?
A1: The impurity profile will depend on the synthetic route chosen.
-
Suzuki Coupling Route:
-
Homocoupling Products: Biphenyl impurities can form from the homocoupling of the boronic acid or the aryl halide.
-
Residual Catalyst: Trace amounts of palladium can remain in the final product.
-
-
Grignard Route:
-
Biphenyl: As mentioned, this is a common byproduct.[4]
-
Unreacted Starting Materials: Incomplete reaction can leave residual bromobenzene.
-
Purification at Scale:
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., methanol, toluene) needs to be identified that provides good solubility at high temperatures and poor solubility at low temperatures.[6]
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure product.[7]
Q2: How do I choose between a Suzuki-Miyaura and a Grignard route for large-scale synthesis?
A2: The choice of synthetic route is a critical decision with significant implications for the overall process.
| Factor | Suzuki-Miyaura Coupling | Grignard Reaction |
| Functional Group Tolerance | High. Tolerates a wide range of functional groups.[1] | Low. Incompatible with acidic protons (e.g., -OH, -NH2, -COOH).[2] |
| Safety | Generally considered safer, although palladium catalysts can be pyrophoric. | Highly exothermic and requires strict moisture control.[3] |
| Cost | Palladium catalysts and boronic acids can be expensive. | Magnesium is inexpensive, but requires specialized equipment for safe handling at scale. |
| Waste Stream | Generates palladium and boron-containing waste streams. | Generates magnesium salt waste. |
For 2-(3-Chloro-5-fluorophenyl)benzoic acid, both routes are viable. A Suzuki coupling may be preferred for its higher functional group tolerance and generally more predictable scalability, despite the higher initial cost of the catalyst. A Grignard route can be more cost-effective in terms of raw materials but requires more specialized handling and safety precautions.
Q3: What are the critical process parameters to monitor during the scale-up of the synthesis?
A3: Careful monitoring of critical process parameters (CPPs) is essential for a reproducible and controlled synthesis.
-
Temperature: For both Suzuki and Grignard reactions, temperature control is crucial to manage reaction rates and prevent side reactions or runaway conditions.
-
Addition Rate: The rate of addition of reagents, especially the aryl halide in a Grignard reaction or the base in a Suzuki coupling, can significantly impact the reaction profile.
-
Agitation Speed: As discussed, proper mixing is vital for mass and heat transfer.
-
Reaction Concentration: The concentration of the reaction mixture can affect reaction kinetics and product solubility.
-
In-Process Controls (IPCs): Regularly sample the reaction mixture and analyze by HPLC to monitor the consumption of starting materials and the formation of the product and any impurities.
References
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
-
NIH. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
NIH. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
ACS Figshare. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]
-
Reddit. (2014). Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. rsc.org [rsc.org]
resolving poor solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid for bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for resolving poor aqueous solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid and structurally related compounds during bioassay development. As scientists, we understand that compound solubility is a critical bottleneck that can compromise data integrity and delay discovery timelines. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these challenges effectively.
Understanding the Challenge: 2-(3-Chloro-5-fluorophenyl)benzoic acid
| Property | Estimated Value | Implication for Solubility |
| pKa | ~3.5 - 4.5 | The carboxylic acid is weakly acidic. At physiological pH (~7.4), the compound will be mostly deprotonated (ionized) which favors solubility. However, in acidic media, it will be in its neutral, less soluble form. |
| cLogP | > 4.5 | The high calculated LogP indicates significant lipophilicity ("greasiness"). This is the primary driver of its poor aqueous solubility, even when ionized. |
| Molecular Weight | 266.67 g/mol | Moderate molecular weight, but the planar structure can favor crystalline packing, making it harder to dissolve. |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and provide rapid, actionable advice.
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. 2-(3-Chloro-5-fluorophenyl)benzoic acid is highly soluble in a pure organic solvent like DMSO but is poorly soluble in aqueous environments. When you introduce the DMSO stock to the buffer, the DMSO concentration plummets, and the buffer can no longer keep the highly lipophilic compound dissolved, causing it to precipitate. This is a common issue when the final assay concentration is above the compound's kinetic solubility limit in the final solvent composition.[1][2]
Q2: I'm seeing inconsistent results in my cell-based assay. Could this be related to solubility?
A2: Absolutely. Poor solubility is a major source of assay variability and artifacts. If your compound precipitates, the actual concentration in solution is unknown and lower than intended. Precipitates can also interfere with optical readings (e.g., in fluorescence or absorbance-based assays) and can be cytotoxic to cells, leading to false positives.[3] It is crucial to distinguish between true biological activity and artifacts caused by compound precipitation.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v) DMSO . Many robust cell lines can tolerate up to 1%, but some sensitive or primary cell lines may show stress or altered function even at 0.1%.[4] It is best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.
Q4: Should I be using kinetic or thermodynamic solubility data to guide my experiments?
A4: For early-stage discovery and high-throughput screening, kinetic solubility is the more relevant parameter.[5][6][7] It reflects the solubility of a compound under conditions that mimic a typical bioassay workflow (i.e., diluting a DMSO stock into aqueous buffer). Thermodynamic solubility, which is the true equilibrium solubility, is more important for later-stage development, such as formulation for in vivo studies.[5][7][8]
In-Depth Troubleshooting Guides
Guide 1: The pH-Modification Approach for Carboxylic Acids
The carboxylic acid moiety on 2-(3-Chloro-5-fluorophenyl)benzoic acid is a chemical handle we can exploit. By raising the pH of the solvent above the compound's pKa, we deprotonate the carboxylic acid, forming a more polar (and thus more water-soluble) carboxylate salt.[9]
The Henderson-Hasselbalch equation dictates the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid.
pH = pKa + log([A⁻]/[HA])
To ensure at least 99% of the compound is in its ionized, more soluble form, the pH of the solution should be at least 2 units higher than the pKa. Given the estimated pKa of ~3.5-4.5, preparing a stock solution at a pH of 7.5 or higher will significantly enhance its aqueous solubility.
-
Reagent Preparation: Prepare a 10 mM stock solution of NaOH or KOH in high-purity water.
-
Initial Solubilization: Weigh out the desired amount of 2-(3-Chloro-5-fluorophenyl)benzoic acid. Instead of dissolving it directly in 100% DMSO, create a slurry by adding a small volume of DMSO (e.g., 10-20% of the final volume).
-
Titration to Dissolution: While vortexing or stirring, add the 10 mM NaOH solution dropwise to the slurry. The compound should begin to dissolve as it is converted to its sodium salt.
-
Volume Adjustment: Once the solid is fully dissolved, add the remaining volume of high-purity water to reach the desired final stock concentration (e.g., 10 mM).
-
Final pH Check: Verify that the final pH of the stock solution is >7.5. Adjust if necessary with a small amount of dilute NaOH or HCl.
-
Assay Dilution: This aqueous, pH-adjusted stock can now be serially diluted in your assay buffer. The buffer should have sufficient capacity to maintain the pH upon this small addition.
Guide 2: Optimizing a DMSO Co-Solvent System
While 100% DMSO can cause precipitation upon dilution, a carefully optimized co-solvent system can maintain solubility. The goal is to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains in solution.
The following diagram illustrates a decision-making workflow for developing a co-solvent strategy.
Caption: Workflow for troubleshooting precipitation using an intermediate dilution step.
This protocol aims to avoid the sudden polarity shock that causes precipitation.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 50 mM) in 100% DMSO. Ensure it is fully dissolved, using gentle warming (to 30-40°C) if necessary.
-
Intermediate Plate: Create an intermediate serial dilution plate, but perform the dilutions in 100% DMSO , not the aqueous buffer. This creates source plates of your compound at various concentrations in a solvent where it is stable.
-
Final Dilution: Transfer a small, fixed volume (e.g., 1-2 µL) from the wells of your intermediate DMSO plate directly into the wells of your final assay plate containing the aqueous buffer and/or cells. This one-step dilution minimizes the time the compound is exposed to an intermediate, unfavorable solvent environment.
Rationale: By diluting from a lower concentration DMSO stock (from the intermediate plate), the final percentage of DMSO in the assay well is kept low, but the compound is introduced in a way that allows for more rapid dispersion and dissolution, potentially staying below the critical concentration for nucleation and precipitation.
Self-Validating Systems: How to Be Sure Your Compound is Soluble
Trust in your results begins with confirming that your compound is actually in solution.
-
Visual Inspection: The simplest check. After preparing your highest concentration working solution in the final assay buffer, let it sit for 1-2 hours. Inspect the wells or tubes against a dark background with a focused light source. Look for any Tyndall effect (light scattering), haziness, or visible particulates.
-
Nephelometry: For a more quantitative measure of low-level precipitation, use a plate reader capable of nephelometry. This technique measures light scattering and is highly sensitive to the formation of insoluble particles.
-
Filtration and Quantification: Prepare your highest concentration working solution and let it equilibrate for 1-2 hours. Filter the solution through a low-binding 0.22 µm filter. Quantify the concentration of the compound in the filtrate using a suitable method (e.g., LC-MS or UV-Vis spectroscopy). A significant drop in concentration compared to the nominal concentration indicates precipitation.
By implementing these validation steps, you create a self-validating system for every new compound or assay condition, ensuring the trustworthiness of your experimental data.
References
- Sun, H., et al. (2011). Applications of 3-Chloro-2,4,5-trifluorobenzoic acid in synthesis. (Note: This is a representative citation format; the original search did not yield a specific paper with this title).
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
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Wichitnithad, W., et al. (2018). Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. NIH National Library of Medicine. Available at: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Gissi, A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. NIH National Library of Medicine. Available at: [Link]
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Reddit user discussion. (2023). What happens if you put an HCl drug salt into an alkaline solution? Reddit. Available at: [Link]
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ResearchGate. (2023). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity. ResearchGate. Available at: [Link]
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Bukhari, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2023). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Characterization and Study of some of New Mefenamic Acid Derivatives as cytotoxic Agents. ResearchGate. Available at: [Link]
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Logoyda, L. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. The Pharma Innovation Journal. Available at: [Link]
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Maciejewska, D., et al. (2007). Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water. PubMed. Available at: [Link]
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Zhengzhou Delong Chemical Co., Ltd. (2018). Do not use acidic drugs with alkaline drugs. Available at: [Link]
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Journal of Chemical Health Risks. (2020). Preformulation Study of Mefenamic Acid. Available at: [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
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Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at: [Link]
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ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
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PubMed Central. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]
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Liu, K., & Kokubo, H. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. Available at: [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
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PubMed. (2018). Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. Available at: [Link]
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Polymer Science, Series B. (2012). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]
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Rajendiran, N., & Balasubramanian, T. (2007). Dual fluorescence of N-phenylanthranilic acid: Effect of solvents, pH and beta-cyclodextrin. PubMed. Available at: [Link]
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Semantic Scholar. (2016). Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Available at: [Link]
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The Queller/Strassmann Lab. (n.d.). Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates. Available at: [Link]
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Molecules. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Available at: [Link]
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ResearchGate. (2017). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). ResearchGate. Available at: [Link]
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Illumina. (2023). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available at: [Link]
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Journal of Medicinal Chemistry. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Halogenated Benzoic Acid Analogs in Drug Discovery: Spotlight on N-(3-Chloro-5-fluorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated benzoic acid derivatives, particularly the N-phenylanthranilic acid (fenamate) class, represent a cornerstone for the development of therapeutic agents. Their structural versatility and the profound influence of halogen substitution patterns on biological activity make them a subject of continuous investigation. This guide provides an in-depth comparison of halogenated benzoic acid analogs, with a special focus on the biological performance of N-(3-Chloro-5-fluorophenyl)anthranilic acid, a representative yet underexplored member of this family. We will delve into its anti-inflammatory and potential anticancer activities, comparing it with other halogenated analogs to elucidate critical structure-activity relationships (SAR).
The Significance of Halogenation in Benzoic Acid Scaffolds
Halogen atoms, once considered simple isosteres for methyl groups, are now recognized as powerful modulators of a molecule's physicochemical and pharmacological properties. The introduction of halogens such as fluorine, chlorine, and bromine into a benzoic acid scaffold can significantly impact:
-
Lipophilicity: Influencing membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby prolonging the compound's half-life.
-
Binding Affinity: Halogen bonds, a type of non-covalent interaction, can enhance binding to target proteins.[1][2]
-
Electronic Effects: Altering the acidity of the carboxylic acid group and the electron density of the aromatic rings, which can fine-tune target engagement.
The specific combination and position of halogens, as we will explore, can lead to dramatic shifts in potency and selectivity.
Comparative Analysis: Anti-Inflammatory Activity via COX Inhibition
A primary mechanism of action for many N-phenylanthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is elevated during inflammation.[4][5] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).
To provide a quantitative comparison, we will examine the COX inhibitory activity of several other halogenated N-phenylanthranilic acid analogs.
Table 1: Comparative COX Inhibitory Activity of Halogenated N-Phenylanthranilic Acid Analogs
| Compound/Analog | Halogen Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flufenamic acid | 3-Trifluoromethyl | 9.96 | ~0.3 (species dependent) | Varies | [7] |
| Mefenamic acid | 2,3-Dimethyl | ~20 | ~1.0 (species dependent) | Varies | [7] |
| Clonixin | 3-Chloro-2-methyl | ~14 | ~0.5 (species dependent) | Varies | [7] |
| Hypothetical Position of N-(3-Chloro-5-fluorophenyl)anthranilic acid | 3-Chloro, 5-Fluoro | - | - | - | - |
| Analog with m,p-dichloro and m-chloro-m-fluoro substitution (Chalcone-based) | Di-halogenated | - | 0.18-0.34 | Selective for COX-2 | [6] |
Note: IC50 values can vary significantly based on assay conditions and the species from which the enzyme was sourced. The data presented is for comparative purposes.
The data suggests that halogenation is a key determinant of COX inhibitory potency and selectivity. The presence of electron-withdrawing groups like halogens on the N-phenyl ring generally enhances anti-inflammatory activity.[8][9] The specific combination of a chloro and a fluoro group at the meta positions in our focus compound is anticipated to confer significant COX-2 inhibitory activity, potentially with favorable selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
To empirically determine and compare the COX inhibitory potential of N-(3-Chloro-5-fluorophenyl)anthranilic acid and its analogs, a fluorometric assay can be employed. This method is sensitive and suitable for high-throughput screening.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the COX enzyme produces prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction that can be coupled to the oxidation of a fluorogenic substrate to a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorogenic substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorogenic substrate in COX Assay Buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the COX enzyme (either COX-1 or COX-2), heme, and HRP.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.
-
-
Measurement: Immediately begin kinetic reading of fluorescence on a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm) at 37°C for a set period (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Comparative Analysis: Anticancer Activity
Beyond anti-inflammatory effects, halogenated benzoic acids are gaining attention for their potential as anticancer agents.[10][11] The mechanisms can be diverse, including the induction of apoptosis and inhibition of key signaling pathways.
To evaluate the anticancer potential of N-(3-Chloro-5-fluorophenyl)anthranilic acid and its analogs, a common in vitro method is the MTT assay, which measures cell viability.
Table 2: Comparative Cytotoxicity of Halogenated Benzoic Acid Analogs in Cancer Cell Lines
| Compound/Analog | Halogen/Substitution | Cancer Cell Line | Activity Metric (IC50, µM) | Reference |
| Trifluorinated Anthranilic Acid Complex | Trifluoromethyl | A549 (Lung) | 1.369 | [12] |
| Trifluorinated Anthranilic Acid Complex | Trifluoromethyl | HeLa (Cervical) | 2.129 | [12] |
| Brominated Flavone (BrCl-F) | Bromo, Chloro | CLB70 (Canine Lymphoma) | ~20 | [2] |
| Chlorinated Flavone (Cl-F) | Chloro | CLBL-1 (Canine Leukemia) | ~15 | [2] |
| Hypothetical Position of N-(3-Chloro-5-fluorophenyl)anthranilic acid | 3-Chloro, 5-Fluoro | - | - | - |
Note: The data above is for structurally related halogenated compounds to illustrate the range of activities. Direct comparison requires testing under identical conditions.
The data indicates that specific halogenation patterns can lead to potent cytotoxic effects against cancer cells. The presence of both chlorine and fluorine in our target molecule could confer a unique profile of activity that warrants investigation.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide highlights the critical role of halogenation in modulating the biological activity of benzoic acid derivatives, with a focus on the N-phenylanthranilic acid scaffold. While direct experimental data for N-(3-Chloro-5-fluorophenyl)anthranilic acid is sparse, the analysis of structurally related compounds suggests its potential as a potent and possibly selective COX-2 inhibitor and as a candidate for anticancer screening.
The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its analogs. Future research should focus on synthesizing and testing N-(3-Chloro-5-fluorophenyl)anthranilic acid and a curated library of analogs with varied halogenation patterns. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of this important class of molecules. This knowledge is invaluable for the rational design of next-generation anti-inflammatory and anticancer agents with improved efficacy and safety profiles.
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3-[5-(2-fluoro-phenyl)-[4][13][15]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents.
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Crystalline forms of 3-[5-(2-fluorophenyl)-[4][13][15]oxadiazol-3-yl]-benzoic acid for the treatment of disease. (n.d.). Google Patents.
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A Comparative Guide to the Biological Activity of 2-(3-Chloro-5-fluorophenyl)benzoic Acid Derivatives
Introduction
In the landscape of modern medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide focuses on a specific subclass: derivatives of 2-(3-Chloro-5-fluorophenyl)benzoic acid. The strategic placement of halogen atoms—chloro and fluoro groups—on the phenyl ring is a deliberate design choice intended to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its interaction with biological targets.
This document serves as an in-depth comparative analysis of the potential biological activities of these derivatives. Drawing upon experimental data from structurally analogous compounds, we will explore their anticancer and anti-inflammatory potential, delve into structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of compounds.
Core Chemical Scaffold and Rationale for Derivatization
The foundational structure, 2-(3-Chloro-5-fluorophenyl)benzoic acid, combines a benzoic acid moiety with a substituted phenyl ring. This biphenyl-like arrangement provides a rigid backbone suitable for creating specific interactions with enzyme active sites or protein receptors.
-
Benzoic Acid Moiety : This group is a well-established pharmacophore, crucial for the biological activity of many drugs. It can act as a hydrogen bond donor and acceptor, anchoring the molecule to its biological target.
-
Halogenation (Chloro & Fluoro Substituents) : The inclusion of chlorine and fluorine atoms is a key strategy in drug design. These electron-withdrawing groups can significantly alter the electronic distribution of the aromatic rings, enhance binding affinity, improve membrane permeability, and block metabolic pathways that would otherwise deactivate the compound.
Derivatization of this core structure allows for the fine-tuning of its pharmacological profile, aiming to enhance potency, selectivity, and drug-like properties while minimizing off-target effects.
Comparative Biological Profile: Anticancer and Anti-inflammatory Activities
While direct experimental data on a wide range of 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives is emerging, we can infer their potential activities by analyzing structurally similar compounds reported in the literature.
Anticancer Potential
Benzoic acid derivatives have demonstrated significant promise as anticancer agents, operating through diverse mechanisms of action.[2]
Mechanism of Action: Studies on related compounds suggest several potential anticancer mechanisms:
-
Induction of Apoptosis: Many benzoic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells, often mediated by the activation of caspases like Caspase-3.[1][3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle, such as the G2/M phase.[3][4]
-
Enzyme Inhibition: A key mechanism for some derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[3] Inhibition of HDACs can prevent the expression of oncogenes. Other potential targets include topoisomerase II and various kinases.[4][5]
Comparative Cytotoxicity Data: The following table summarizes the cytotoxic activity (IC50 values) of representative substituted benzoic acid derivatives against various human cancer cell lines, as determined by the MTT assay. This data provides a benchmark for evaluating new analogs.
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
| 2-amino-8-chloro-benzodithiazine derivative | Leukemia (SR) | log GI50 = -7.67 | [6] |
| 5-Trifluoromethyl-thiazolo-pyrimidine derivative | Renal Cancer (UO-31) | Growth % = -82.97 (at 10µM) | [7] |
| 2-phenylbenzimidazole derivative | Lung (A549) | IC50 = 4.47 µg/mL | [8] |
| 2-phenylbenzimidazole derivative | Breast (MDA-MB-231) | IC50 = 3.55 µg/mL | [8] |
| Ciminalum–thiazolidinone derivative | Colon (SW-620) | GI50 = 1.57 µM | [9] |
Caption: Comparative anticancer activity of various benzoic acid-related heterocyclic derivatives.
Anti-inflammatory Potential
The structural similarity of the target scaffold to salicylic acid derivatives, the parent compounds of many non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggests a potential for anti-inflammatory activity.
Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[10]
-
COX-2 Inhibition: A structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce levels of the pro-inflammatory cytokines TNF-α and IL-1β in an LPS-induced rat model, consistent with COX-2 inhibition.[11]
-
Selective vs. Non-selective Inhibition: Developing derivatives that selectively inhibit the inducible COX-2 enzyme over the constitutively expressed COX-1 is a major goal. Selective COX-2 inhibitors are expected to have a better safety profile, particularly with reduced gastrointestinal side effects.[12]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives, modifications at several key positions can drastically alter potency and selectivity.
Caption: Key sites for modification on the core scaffold and their potential impact on biological activity.
Key SAR Insights:
-
Carboxylic Acid Group: The acidic proton is often critical for binding to the active site of target enzymes like COX. Converting this group to an ester or amide may yield a prodrug that is hydrolyzed in vivo to the active acid form.
-
Substituents on the Benzoic Acid Ring: Adding bulky groups can influence selectivity. For example, in some NSAID classes, specific substituents are known to favor binding to the larger COX-2 active site over the more constricted COX-1 site.
-
Substituents on the Phenyl Ring: Beyond the existing chloro and fluoro groups, further substitution can modulate electronic properties and steric hindrance, affecting both potency and pharmacokinetic profiles.[13]
Experimental Protocols and Methodologies
To validate the biological activity of novel derivatives, standardized and reproducible assays are essential. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture media and add them to the wells. The final DMSO concentration should not exceed 0.5%.
-
MTT Reagent: After 48 hours of incubation, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plates at 570 nm using a spectrophotometric plate reader.
-
Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX Fluorescent Inhibitor Screening Kit (or similar colorimetric/fluorometric detection system)
-
Test compounds and known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for a non-selective inhibitor, selective inhibitors, and a no-inhibitor control.
-
Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the output (fluorescence or absorbance). The signal is proportional to prostaglandin production.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
Derivatives of 2-(3-Chloro-5-fluorophenyl)benzoic acid represent a compelling scaffold for the development of new therapeutic agents. By leveraging insights from structurally related molecules, a strong rationale exists for their investigation as both anticancer and anti-inflammatory drugs. Their potential mechanisms of action, including apoptosis induction, cell cycle arrest, and COX enzyme inhibition, offer multiple avenues for therapeutic intervention. The structure-activity relationships discussed herein provide a roadmap for optimizing lead compounds, while the detailed experimental protocols offer a validated system for their biological evaluation. Future research focused on the synthesis and systematic screening of a diverse library of these derivatives is warranted to unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to the Single-Crystal X-ray Analysis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid: A Comparative and Methodological Approach
For researchers in structural chemistry and drug development, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[1][2] This guide provides an in-depth, experience-driven protocol for the structural analysis of 2-(3-Chloro-5-fluorophenyl)benzoic acid. As no public crystal structure for this specific compound is available in crystallographic databases as of this writing, this document serves as both a predictive comparison and a practical workflow. We will leverage data from structurally analogous compounds to anticipate key crystallographic features and compare methodologies to ensure a successful structure determination.
The core challenge with any novel compound is twofold: obtaining diffraction-quality single crystals and performing a technically sound data collection and refinement. This guide addresses both, explaining the causality behind each experimental choice to provide a self-validating and robust protocol.
Part 1: Synthesis and Crystallization Strategy
The first and often most challenging step is growing a single crystal suitable for diffraction—typically 0.1 to 0.3 mm in size, with well-defined faces and no visible fractures.[3] While the synthesis of the target compound is not detailed in the literature, analogous syntheses for substituted chlorobenzoic acids often involve steps like nitration followed by reduction or Sandmeyer reactions on precursor anilines.[3][4]
Recommended Protocol: Crystallization by Slow Evaporation
Slow evaporation is a reliable starting point for small organic molecules as it allows for gradual saturation and nucleation.
-
Solvent Selection: Begin by testing the solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, toluene).
-
Solution Preparation: Prepare a nearly saturated solution of the compound (e.g., 20 mg) in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) in a small vial.[5]
-
Controlled Evaporation: Cover the vial with a cap, pierced with a needle. This prevents rapid evaporation and dust contamination.
-
Incubation: Place the vial in a vibration-free environment at room temperature. Crystal growth may take several days to weeks.
Expert Insight: Benzoic acid derivatives frequently form hydrogen-bonded dimers.[3][6][7] The choice of solvent can influence this. Protic solvents may compete for hydrogen bonding sites, while aprotic solvents like toluene or a dichloromethane/methanol mixture often favor the desired intermolecular interactions necessary for crystal packing.[3][5]
Part 2: Comparative Analysis with Structurally Related Molecules
By examining the crystal structures of similar benzoic acids, we can predict the likely crystallographic parameters and intermolecular interactions for our target compound. This comparison provides a valuable baseline for evaluating our experimental results. The most relevant analogues found in the literature are 3-Chloro-2,4,5-trifluorobenzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid .[6][8]
| Parameter | 3-Chloro-2,4,5-trifluorobenzoic acid [3][6] | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid [8] | Predicted for 2-(3-Chloro-5-fluorophenyl)benzoic acid |
| Crystal System | Monoclinic | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/n | P-1 | Centrosymmetric (e.g., P2₁/c, P-1) |
| Key Supramolecular Feature | Centrosymmetric O-H···O hydrogen-bonded dimers | O-H···O hydrogen-bonded dimers | Centrosymmetric O-H···O hydrogen-bonded dimers |
| Dihedral Angle | Carboxyl group twisted 6.8(1)° from the benzene ring | Carboxyl group significantly twisted from the benzene ring | Significant twist between the two phenyl rings and between the benzoic acid ring and the carboxyl group. |
| Data Collection Temp. | 293 K | 100 K | 100 K (Recommended for higher data quality) |
Key Prediction: The most critical prediction is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This is a classic and highly robust motif for carboxylic acids in the solid state.[3][6][7] The presence of two aromatic rings will likely lead to a significant twist between their planes to minimize steric hindrance.
Visualizing the Predicted Hydrogen Bonding
The diagram below illustrates the expected dimerization, a fundamental interaction that will likely govern the crystal packing of the target molecule.
Caption: Expected centrosymmetric dimer via O-H···O hydrogen bonds.
Part 3: Experimental Workflow for Data Collection and Structure Refinement
Once a suitable crystal is obtained, the following workflow is employed. This process is designed to be self-validating, with clear checkpoints for data quality assessment.
Step-by-Step Experimental Protocol
-
Crystal Mounting:
-
Select a well-formed crystal and mount it on a cryo-loop using a minimal amount of cryoprotectant oil.
-
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.
-
-
Data Collection:
-
Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD).[3]
-
Perform an initial unit cell determination. The cell parameters should be consistent with the predictions from our comparative analysis (likely a low-symmetry monoclinic or triclinic system).
-
Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to cover the reciprocal space with high completeness and redundancy.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption. An empirical absorption correction based on multi-scan data is standard.[3]
-
Merge equivalent reflections. Key quality indicators to monitor are R(int) and R(sigma), which should ideally be below 0.10.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or dual-space algorithms. This will provide an initial electron density map and a partial molecular model.
-
Refine the model against the experimental data using full-matrix least-squares. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically placing them in calculated positions and allowing them to ride on their parent atoms.
-
The final refinement should converge to low R-factors (R1 < 0.05 is desirable for small molecules) and a goodness-of-fit (GooF) value close to 1.0.[6]
-
Comparative Guide to Software
A variety of software packages are available for data processing and refinement. While many are integrated suites, understanding their individual strengths is key.
| Stage | Software Package(s) | Key Features & Rationale |
| Data Integration & Reduction | SAINT (Bruker), XDS, DIALS | These programs are industry standards for converting raw diffraction images into reflection lists, applying necessary corrections.[9] |
| Structure Solution | SHELXT, SIR | Employs powerful direct methods or intrinsic phasing algorithms to solve the phase problem and generate the initial structural model.[3] |
| Structure Refinement | SHELXL, Olex2-Refine | SHELXL is the gold standard for refinement, offering robust least-squares minimization. Olex2 provides an excellent graphical interface that integrates SHELXL and other tools, streamlining the refinement process.[10] |
| Visualization & Publication | Olex2, PLATON, Mercury | Used for generating high-quality molecular graphics, analyzing intermolecular interactions, and preparing data for publication in standard CIF format. |
Visualizing the Overall Workflow
This diagram outlines the logical flow from a synthesized compound to a final, validated crystal structure.
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A Multi-Dimensional NMR Approach to Unambiguous Structural Confirmation of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
In the realm of pharmaceutical development and synthetic chemistry, absolute certainty in molecular structure is paramount. Ambiguity is not an option when biological activity and intellectual property are on the line. While 1D NMR provides a foundational overview, for complex molecules like 2-(3-Chloro-5-fluorophenyl)benzoic acid, with its multiple substitution patterns and rotational isomers, a deeper, more robust analytical strategy is required. This guide provides a comprehensive comparison of 2D NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides an unassailable, self-validating confirmation of the target structure.
The Analytical Challenge: Pinpointing Connectivity and Substitution
The core challenge in confirming the structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid lies in definitively proving the precise connectivity and substitution pattern of the two aromatic rings. We must answer several key questions beyond a simple proton and carbon count:
-
Intra-ring Connectivity: Which protons are adjacent to each other on each of the two distinct phenyl rings?
-
Proton-Carbon Assignments: Which specific proton is directly bonded to which specific carbon?
-
Inter-ring Connectivity: What is the definitive evidence that the two rings are connected via a C-C bond, and at which positions?
-
Substituent Placement: How can we unequivocally confirm the positions of the chloro, fluoro, and carboxylic acid groups, especially in relation to each other?
A strategic, multi-technique 2D NMR workflow is the most efficient and reliable method to resolve these questions.
The Strategic Workflow: From Fragments to Final Assembly
Our approach is systematic, building the structural puzzle piece by piece. Each experiment provides a unique layer of information that complements and validates the others. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures, and a combination of 1D and 2D experiments is essential for complete confidence.[1]
Caption: Strategic workflow for 2D NMR structural elucidation.
COSY: Defining the Boundaries of Each Aromatic Ring
Causality: The Correlation Spectroscopy (COSY) experiment is the logical first step in the 2D workflow.[2] Its purpose is to reveal which protons are "talking" to each other through J-coupling, typically over two or three bonds.[1][3][4] For our target molecule, this is invaluable for grouping the aromatic protons into two distinct, isolated spin systems corresponding to the two phenyl rings.
Interpretation: The COSY spectrum plots the ¹H spectrum on both axes.[1] Diagonal peaks represent the 1D proton spectrum, while the crucial information comes from the off-diagonal cross-peaks.[4][5] A cross-peak at the coordinates (δH1, δH2) indicates that the protons at δH1 and δH2 are coupled.[1]
For 2-(3-Chloro-5-fluorophenyl)benzoic acid, we expect to see two sets of correlations, confirming the proton networks on each ring. Critically, there will be no cross-peaks between protons of the benzoic acid ring and protons of the chlorofluorophenyl ring, confirming they are not on the same ring system.
| Ring System | Expected COSY Correlations (Proton-Proton) | Implication |
| Benzoic Acid Ring | H3' ↔ H4' | Defines the connectivity of this four-proton spin system on the first ring. |
| H4' ↔ H5' | ||
| H5' ↔ H6' | ||
| Chlorofluorophenyl Ring | H2 ↔ H4 | Defines the connectivity of this three-proton spin system on the second ring. |
| H4 ↔ H6 |
(Proton numbering is illustrative for this table)
HSQC: The Unambiguous ¹H-¹³C Handshake
Causality: After identifying the proton networks, the next logical step is to definitively link each proton to the carbon it is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment achieves this with high sensitivity.[6][7] It shows one-bond ¹H-¹³C correlations, effectively mapping the protonated carbons of the skeleton.[2][7]
Interpretation: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[2][7] Each peak in the 2D map corresponds to a carbon atom that is directly bonded to a proton, correlating their respective chemical shifts. This experiment is far more sensitive than older carbon-detected methods.[7]
This step allows us to assign the chemical shifts of all CH groups in the molecule, a critical foundation for interpreting the long-range correlations in the subsequent HMBC experiment.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Implication |
| δH (H2) | δC (C2) | Confirms the ¹JCH connectivity for the C2-H2 bond. |
| δH (H4) | δC (C4) | Confirms the ¹JCH connectivity for the C4-H4 bond. |
| δH (H6) | δC (C6) | Confirms the ¹JCH connectivity for the C6-H6 bond. |
| δH (H3') | δC (C3') | Confirms the ¹JCH connectivity for the C3'-H3' bond. |
| δH (H4') | δC (C4') | Confirms the ¹JCH connectivity for the C4'-H4' bond. |
| δH (H5') | δC (C5') | Confirms the ¹JCH connectivity for the C5'-H5' bond. |
| δH (H6') | δC (C6') | Confirms the ¹JCH connectivity for the C6'-H6' bond. |
HMBC: Assembling the Final Structure with Long-Range Correlations
Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four.[6][8] This is the key to connecting the spin systems identified by COSY and, crucially, to assigning the non-protonated (quaternary) carbons.[9]
Interpretation: Like HSQC, the HMBC spectrum is a 2D correlation map of ¹H and ¹³C chemical shifts.[2] However, the cross-peaks here signify longer-range interactions. By analyzing these correlations, we can walk across the entire molecule, piecing together the fragments and confirming the positions of all substituents.
Key HMBC Correlations for Structural Confirmation:
-
The Inter-Ring Link: The most critical correlation will be between a proton on one ring and a carbon on the other, across the pivotal C1'-C2' bond. For example, a ³JCH correlation between H6' on the benzoic acid ring and C1 of the chlorofluorophenyl ring provides definitive proof of their connectivity.
-
Positioning the Carboxylic Acid: Protons H3' and H6' on the benzoic acid ring should show ³JCH and ²JCH correlations, respectively, to the carbonyl carbon (C7') of the carboxylic acid group. This locks the COOH group to the C2' position.
-
Locating the Chloro and Fluoro Substituents: The protons on the chlorofluorophenyl ring (H2, H4, H6) will show key correlations to the carbons bearing the Cl and F atoms (C3 and C5). For instance, H2 and H4 will both show correlations to C3, confirming the location of the chlorine atom. Similarly, H4 and H6 will correlate to C5, confirming the fluorine's position.
Caption: Key HMBC correlations confirming the molecular skeleton.
| Proton (¹H) | Correlated Carbon (¹³C) | Bond Path | Significance |
| H6' | C1 | ³JCH | Confirms the C1'-C1 inter-ring bond. |
| H6' | C7' (Carbonyl) | ²JCH | Confirms the position of the carboxylic acid group at C2'. |
| H3' | C7' (Carbonyl) | ³JCH | Reinforces the position of the carboxylic acid group. |
| H2 | C3 (C-Cl) | ²JCH | Confirms the position of the Chlorine atom at C3. |
| H4 | C3 (C-Cl) | ²JCH | Reinforces the Chlorine position. |
| H4 | C5 (C-F) | ²JCH | Confirms the position of the Fluorine atom at C5. |
| H6 | C5 (C-F) | ²JCH | Reinforces the Fluorine position. |
Standard Experimental Protocol
The acquisition of high-quality 2D NMR data is crucial for accurate interpretation. The following provides a generalized protocol.
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Ensure the instrument is properly locked on the deuterium signal of the solvent and that the sample is shimmed to homogeneity.
-
Crucially, tune the probe for both the ¹H and ¹³C frequencies to ensure efficient signal transfer.[2]
-
-
Data Acquisition:
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for projecting onto the axes of the 2D spectra.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This provides excellent sensitivity and can be edited to distinguish between CH/CH₃ and CH₂ signals.[6]
-
HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to capture a wide range of two- and three-bond correlations.[2][6]
-
-
Data Processing:
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectra.
-
Calibrate the spectra using the residual solvent signal as a reference.
-
Conclusion: A Triad of Evidence
The structural elucidation of 2-(3-Chloro-5-fluorophenyl)benzoic acid serves as a compelling case for the power of a multi-dimensional NMR strategy. No single experiment can provide the complete picture. Instead, it is the synergistic interplay of COSY, HSQC, and HMBC that delivers an unambiguous and self-validating result. COSY defines the proton frameworks, HSQC maps the protonated carbons, and HMBC provides the long-range connections that assemble the final molecular edifice. This logical, evidence-based approach represents the gold standard in modern chemical analysis, providing the certainty required by researchers, scientists, and drug development professionals.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Ltd. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
ResearchGate. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
-
Organic Chemistry with Grace. (2020, November 3). Introduction to HMBC. YouTube. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY. Masaryk University. [Link]
-
Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of benzoic acid. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. Masaryk University. [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
-
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
MDPI. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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A Comparative Guide to the Synthetic Routes for 2-Arylbenzoic Acids
Introduction: The Significance of 2-Arylbenzoic Acids
2-Arylbenzoic acids and their derivatives are a cornerstone of modern medicinal chemistry and materials science. This biaryl motif is a privileged scaffold found in a multitude of biologically active compounds, including the blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, as well as in ligands for catalysis and advanced organic materials. The rotational restriction around the biaryl bond, influenced by the ortho-substituents, imparts specific conformational properties that are crucial for their biological activity and material properties. Consequently, the efficient and regioselective synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the primary synthetic strategies for accessing 2-arylbenzoic acids. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of four key methodologies: the venerable Ullmann Condensation, the robust Suzuki-Miyaura Coupling, the elegant Directed Ortho-Metalation, and the atom-economical Direct C-H Arylation. By understanding the nuances of each approach, researchers can make informed decisions to best suit their synthetic goals.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, first reported in the early 20th century, is a copper-catalyzed reaction that traditionally involves the coupling of an aryl halide with another aromatic nucleophile.[1] For the synthesis of 2-arylbenzoic acids, this typically involves the reaction of a 2-halobenzoic acid with an aryl halide in the presence of a copper catalyst.
Causality Behind Experimental Choices
Historically, the Ullmann reaction was notorious for requiring harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[2] The rationale for these conditions lies in the mechanism, which is thought to involve the oxidative addition of the aryl halide to a Cu(I) species.[3] The high temperatures were necessary to overcome the activation energy for this process. Modern iterations of the Ullmann reaction have seen significant improvements through the use of soluble copper salts (e.g., CuI) and the addition of ligands, such as phenanthrolines or amino acids. These ligands serve to stabilize the copper intermediates and facilitate the catalytic cycle, allowing the reaction to proceed at much lower temperatures (100-150 °C) and with catalytic amounts of copper.[1] The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial to ensure the solubility of the reagents and to reach the required reaction temperatures. A base is required to neutralize the HX generated during the reaction and to facilitate the formation of the active copper-nucleophile species.
Mechanistic Pathway
The precise mechanism of the Ullmann reaction is still a subject of some debate, but a generally accepted pathway for a C-C bond formation is depicted below. It is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Figure 1: A simplified representation of a possible catalytic cycle for the Ullmann condensation.
Advantages and Disadvantages
Advantages:
-
Utilizes relatively inexpensive and abundant copper catalysts.
-
Can be effective for specific substrates where other methods fail.
Disadvantages:
-
Often requires high reaction temperatures and long reaction times, even with modern protocols.
-
Substrate scope can be limited, and functional group tolerance may be poor.
-
Stoichiometric amounts of base are required.
-
Can suffer from side reactions, such as homocoupling.
The Suzuki-Miyaura Coupling: A Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[4] It has become one of the most widely used methods for the construction of C-C bonds, including the synthesis of 2-arylbenzoic acids.
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The catalytic cycle involves a Pd(0)/Pd(II) manifold. A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl halide. The choice of ligand is critical; phosphine ligands such as PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos, are commonly used to stabilize the palladium center and promote the catalytic cycle.[5] A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is typically carried out in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, as the presence of water can accelerate the transmetalation step.
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Advantages and Disadvantages
Advantages:
-
Excellent functional group tolerance.
-
Mild reaction conditions.
-
High yields and clean reactions.
-
Wide availability of boronic acids.
-
The toxicological profile of boron-containing byproducts is generally favorable.
Disadvantages:
-
Requires pre-functionalization of both coupling partners.
-
Palladium catalysts can be expensive.
-
Removal of palladium residues from the final product can be challenging in pharmaceutical applications.
Directed Ortho-Metalation (DoM): A Regioselective Approach
Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings with high regioselectivity.[6] In the context of 2-arylbenzoic acid synthesis, the carboxylate group of a benzoic acid can act as a directing metalation group (DMG), guiding a strong base to deprotonate the ortho C-H bond. The resulting aryllithium or related organometallic species can then be trapped with an electrophile.
Causality Behind Experimental Choices
The key to a successful DoM reaction is the choice of a strong, non-nucleophilic base and a low reaction temperature to prevent side reactions. A common reagent system is s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at -78 °C.[7][8] The TMEDA coordinates to the lithium ion, increasing the basicity of the alkyllithium and facilitating the deprotonation. The carboxylate group, being a Lewis basic site, coordinates to the lithium cation, positioning the base for selective deprotonation of the adjacent ortho-proton.[9] Following the metalation, the aryllithium intermediate can then be reacted with an arylating agent, such as an arylboronic ester in a subsequent Suzuki-type coupling, or via other transmetalation-coupling sequences.
Experimental Workflow
The DoM approach is a two-step process involving metalation followed by electrophilic trapping.
Figure 3: A conceptual workflow for the synthesis of 2-arylbenzoic acids via Directed Ortho-Metalation.
Advantages and Disadvantages
Advantages:
-
Excellent regioselectivity for the ortho-position.
-
Avoids the need for pre-installed leaving groups on the benzoic acid ring.
-
Can be used to introduce a wide variety of substituents, not just aryl groups.
Disadvantages:
-
Requires stoichiometric amounts of strong organolithium bases, which can be pyrophoric and require careful handling.
-
Cryogenic temperatures (-78 °C) are often necessary.
-
Limited functional group tolerance due to the high reactivity of the organolithium intermediates.
Direct C-H Arylation: The Modern, Atom-Economical Strategy
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, as it avoids the need for pre-functionalization of one of the coupling partners.[10] In the synthesis of 2-arylbenzoic acids, the carboxylic acid group can act as a directing group to guide a transition metal catalyst to activate a C-H bond at the ortho-position, which then couples with an aryl halide.
Causality Behind Experimental Choices
This approach is most commonly achieved using palladium or ruthenium catalysts.[11][12] The carboxylate group of the benzoic acid substrate coordinates to the metal center in a bidentate fashion, forming a stable cyclometalated intermediate. This chelation assistance is crucial for lowering the activation energy of the C-H bond cleavage, which is often the rate-determining step.[10] A variety of ligands, bases, and solvents have been developed to optimize these reactions. For instance, palladium-catalyzed reactions often employ phosphine ligands and a base like Cs₂CO₃ in a polar aprotic solvent such as DMF.[10] Ruthenium-catalyzed systems have also shown great promise, offering complementary reactivity.[11] The choice of the aryl halide coupling partner is also important, with aryl iodides and bromides being more reactive than aryl chlorides.
Mechanistic Pathway
The mechanism of direct C-H arylation is typically proposed to involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A plausible Pd(0)/Pd(II) cycle is shown below.
Figure 4: A simplified catalytic cycle for the direct C-H arylation of a benzoic acid.
Advantages and Disadvantages
Advantages:
-
High atom economy, as it avoids the need to pre-functionalize the benzoic acid substrate.
-
Reduces the number of synthetic steps.
-
Can offer excellent regioselectivity due to the directing effect of the carboxylate group.
Disadvantages:
-
Can require higher catalyst loadings and temperatures compared to Suzuki coupling.
-
Substrate scope can be sensitive to the electronic and steric properties of the reactants.
-
The development of highly active and general catalyst systems is still an active area of research.
Comparative Performance Data
The following table provides a comparative overview of the typical reaction conditions and yields for the synthesis of 2-arylbenzoic acids using the four discussed methodologies. The data presented are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.
| Synthetic Route | Typical Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | CuI (10 mol%), Phenanthroline (20 mol%) | K₂CO₃ | DMF | 120-140 | 12-24 | 60-85 | [1] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80-110 | 2-12 | 85-98 | [5] |
| Directed Ortho-Metalation | s-BuLi/TMEDA (2.2 equiv) | - | THF | -78 | 1-3 | 70-90 | [8] |
| Direct C-H Arylation | Pd(OAc)₂ (5 mol%) | Cs₂CO₃ | DMF | 100-130 | 4-24 | 75-95 | [10] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with Phenylboronic Acid
Materials:
-
2-Bromobenzoic acid (1.0 mmol, 201 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylbenzoic acid.
Representative Protocol for Direct C-H Arylation of Benzoic Acid with Iodobenzene
Materials:
-
Benzoic acid (1.0 mmol, 122 mg)
-
Iodobenzene (1.2 mmol, 245 mg, 134 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzoic acid, Pd(OAc)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add DMF and iodobenzene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 M HCl (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylbenzoic acid.
Conclusion and Future Outlook
The synthesis of 2-arylbenzoic acids has a rich history, evolving from the harsh conditions of the classical Ullmann condensation to the mild and highly efficient modern cross-coupling methodologies. The Suzuki-Miyaura coupling remains the gold standard for many applications due to its exceptional reliability and broad substrate scope. However, the drive for greater efficiency and sustainability has propelled the development of direct C-H arylation as a powerful, atom-economical alternative. Directed ortho-metalation, while less tolerant of functional groups, offers unparalleled regioselectivity for specific applications.
As a Senior Application Scientist, my recommendation for researchers is to consider the specific requirements of their project. For rapid access to a wide range of analogs with high functional group tolerance, the Suzuki-Miyaura coupling is often the method of choice. For process chemistry and large-scale synthesis where atom economy and step-count are critical, direct C-H arylation presents a compelling and increasingly viable option. The continued development of more active and robust catalysts for C-H activation will undoubtedly further enhance the utility of this approach. The Ullmann reaction and DoM, while more niche, remain valuable tools in the synthetic chemist's arsenal for specific substrates and regiochemical challenges. The future of 2-arylbenzoic acid synthesis will likely involve the further refinement of these methods, with a focus on catalysis with earth-abundant metals, lower catalyst loadings, and even milder reaction conditions.
References
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Chiong, H. A.; Pham, Q.-N.; Daugulis, O. Two Methods for Direct ortho-Arylation of Benzoic Acids. J. Am. Chem. Soc.2007 , 129 (32), 9879–9884. [Link]
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Creary, X.; Benage, B.; Dutra, F. Directed lithiation of unprotected benzoic acids. J. Chem. Soc., Perkin Trans. 11997 , 2373-2379. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
-
Monnier, F.; Taillefer, M. Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
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Mortier, J.; Vaultier, M. Directed (ortho) Metallation. University of California, Irvine. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Shabani, S.; Khavasi, H. R.; Bazgir, A. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Org. Lett.2013 , 15 (18), 4742–4745. [Link]
-
Snieckus, V. Directed ortho metalation. Toluamide and thiophene examples. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Stuart, D. R.; Fagnou, K. The Catalytic Cross-Coupling of Unactivated C−H Bonds with Aryl Halides and Triflates. Science2007 , 316 (5828), 1172–1175. [Link]
-
van der Ras, K. L.; Coster, M. J. The Mechanism of the Modified Ullmann Reaction. ResearchGate2015 . [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, Y.; Li, H.; Wang, L.; Wang, B. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules2021 , 26 (22), 6857. [Link]
-
Judd, D. B.; Matz, J. R.; Snieckus, V. Directed lithiation of unprotected benzoic acids. J. Chem. Soc., Perkin Trans. 11997 , 2373-2379. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Ackermann, L.; Potukuchi, H. K.; Althammer, A.; Born, R. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Org. Lett.2010 , 12 (18), 4264–4267. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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A Researcher's Comparative Guide to In Vitro Screening Protocols for Novel Benzoic Acid Derivatives
Introduction: The Therapeutic Promise of Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, recognized for their broad and potent pharmacological activities.[1][2] These compounds, found in both natural sources and produced through synthetic chemistry, exhibit a wide spectrum of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4] The versatility of the benzoic acid structure allows for extensive modification, making it a prime candidate for the development of novel therapeutics.[1]
The initial stages of drug discovery for these derivatives hinge on robust and efficient in vitro screening. This process allows for the rapid assessment of large numbers of compounds to identify "hits"—molecules that demonstrate a desired biological activity.[5] This guide provides a comparative analysis of key in vitro screening protocols tailored for the evaluation of novel benzoic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate assays for their specific research objectives, emphasizing the causality behind experimental choices and ensuring data integrity.
Strategic Assay Selection: A Multi-Parametric Approach
Choosing the right assay is a critical decision that influences the entire discovery pipeline. A strategic approach involves considering the predicted biological activity of the derivatives and the practical constraints of the screening campaign. Key decision factors include the biological target, assay principle, throughput requirements, and cost-effectiveness.
A typical screening cascade begins with primary high-throughput screening (HTS) to quickly evaluate a large library of compounds, followed by more complex, lower-throughput secondary assays to confirm activity and elucidate the mechanism of action for the identified "hits".[6]
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Navigating the Uncharted: A Comparative Guide to Acquiring and Qualifying a Reference Standard for 2-(3-Chloro-5-fluorophenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. The accuracy of analytical data, the integrity of preclinical and clinical studies, and ultimately, patient safety, all hinge on the quality of the reference standards used. This guide addresses a common challenge faced by researchers working with novel compounds: the acquisition and qualification of a reference standard for a molecule not commercially available, such as 2-(3-Chloro-5-fluorophenyl)benzoic acid.
This document moves beyond a simple list of suppliers to provide a strategic framework for sourcing, comparing, and validating a custom-synthesized reference standard. We will delve into the rationale behind experimental choices and present a self-validating system for ensuring the integrity of your standard.
The Challenge: Sourcing a Non-Existent Standard
An initial search for a pre-made, off-the-shelf analytical reference standard for 2-(3-Chloro-5-fluorophenyl)benzoic acid will likely prove fruitless. This is a common scenario for researchers working on the cutting edge of drug discovery, where the molecules of interest are often novel and not yet cataloged by major chemical suppliers.
The absence of a commercially available standard necessitates a shift in strategy from simple procurement to a more involved process of custom synthesis and rigorous in-house qualification. This approach, while more demanding, offers the advantage of a well-characterized standard tailored to your specific needs.
The Solution: Custom Synthesis and In-House Qualification
The most viable path forward is to engage a contract research organization (CRO) or a specialized chemical synthesis company to prepare 2-(3-Chloro-5-fluorophenyl)benzoic acid. Several reputable companies offer custom synthesis of reference standards, often with accompanying analytical data to certify the material's identity and purity.[1][2][3][4][5][6][7][8]
Comparing Custom Synthesis Providers
When selecting a custom synthesis partner, it is crucial to compare not just the cost, but also the comprehensiveness of the analytical package provided. A reliable provider should offer a detailed Certificate of Analysis (CoA) that includes:
| Parameter | Description | Importance |
| Identity Confirmation | Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) confirming the molecular structure. | Essential for verifying that the correct molecule has been synthesized. |
| Purity Assessment | Chromatographic purity (e.g., HPLC-UV), typically expressed as a percentage area. | Critical for accurate quantification in analytical assays. |
| Residual Solvents | Analysis (often by ¹H NMR or GC) to quantify any remaining solvents from the synthesis. | Important for safety and to ensure the standard's purity is not compromised. |
| Water Content | Karl Fischer titration or other methods to determine the amount of water present. | Necessary for accurate weighing and preparation of standard solutions. |
| Physical Properties | Appearance and melting point. | Basic characterization parameters. |
It is advisable to request a sample CoA from potential suppliers to evaluate the thoroughness of their documentation. Furthermore, inquire about their quality management systems (e.g., ISO 9001, GLP compliance) to ensure the reliability of the data provided.[1]
A Framework for In-House Qualification
Upon receiving the custom-synthesized 2-(3-Chloro-5-fluorophenyl)benzoic acid, it is best practice to perform in-house qualification to verify the supplier's data and to establish a comprehensive understanding of the material that will serve as your primary reference standard.
The following workflow outlines the key steps in this process:
Caption: Workflow for Acquiring and Qualifying a Custom Reference Standard.
Experimental Protocols for Qualification
The following are detailed, step-by-step methodologies for the key experiments in the qualification process.
The primary goal of identity confirmation is to unequivocally verify the chemical structure of the synthesized compound. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. For 2-(3-Chloro-5-fluorophenyl)benzoic acid, the spectra should be consistent with the expected chemical shifts and coupling constants for the substituted aromatic rings.[9][10][11][12] Anomalous chemical shifts, while sometimes unexpected, can often be rationalized through computational studies.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern can also provide structural information. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[13][14][15][16] For 2-(3-Chloro-5-fluorophenyl)benzoic acid, the presence of one chlorine atom should result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[14]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity assessment of non-volatile organic compounds. The goal is to develop a method that can separate the main component from any potential impurities.
Exemplary HPLC-UV Method for 2-(3-Chloro-5-fluorophenyl)benzoic acid:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase is a good starting point for moderately polar compounds like benzoic acid derivatives.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient Elution:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Rationale: A gradient elution is recommended to ensure that both more polar and less polar impurities can be detected within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 230 nm and 254 nm. A DAD is ideal to assess peak purity and to select the optimal wavelength for quantification.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the standard in the mobile phase starting composition (e.g., 30% acetonitrile in water) to a concentration of approximately 0.5 mg/mL.
Data Analysis: The purity is typically calculated as the area percent of the main peak relative to the total area of all peaks detected.
Caption: HPLC-UV Purity Assessment Workflow.
Conclusion
For novel compounds such as 2-(3-Chloro-5-fluorophenyl)benzoic acid, the acquisition of a reference standard is a multi-step process that begins with custom synthesis and culminates in rigorous in-house qualification. By partnering with a reputable synthesis provider and implementing a robust analytical qualification plan, researchers can ensure the integrity of their reference standard. This, in turn, underpins the reliability and reproducibility of all subsequent experimental work, from early-stage research to late-stage drug development. The framework and methodologies presented in this guide provide a comprehensive approach to navigating this critical aspect of scientific research.
References
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
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Semantic Scholar. 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Available from: [Link]
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ResolveMass Laboratories Inc. Custom Synthesis of Reference Standards and Drug Metabolites. Available from: [Link]
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PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available from: [Link]
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Exclusive Chemistry Ltd. Chemical Synthesis - Custom and Contract Organic Synthesis. Available from: [Link]
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Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]
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CASSS. Table 10: Reference Standards: Common Practices and Challenges. Available from: [Link]
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Eurofins. 10 Things You Should Know Before Contracting a Custom Synthesis Project. Available from: [Link]
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Eurofins. The ABC's of Reference Standard Management. Available from: [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
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Moravek, Inc. What Is Custom Synthesis and Why Is It Important?. Available from: [Link]
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Macsen Labs. Custom Synthesis Services | Contract Chemical R&D. Available from: [Link]
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BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Available from: [Link]
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ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available from: [Link]
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ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Available from: [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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MassBank. Benzoic acids and derivatives. Available from: [Link]
- Google Patents. CN103922942A - Preparation method of 2, 4-dichloro-5-fluoro-3-nitrobenzoic acid.
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ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available from: [Link]
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WIPO Patentscope. 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available from: [Link]
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A Senior Application Scientist's Guide to Diaryl Compound Synthesis: A Comparative Cost and Performance Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Biaryl Motif and the Quest for Synthetic Efficiency
The diaryl structural motif is a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials. The carbon-carbon bond that links two aromatic rings is a critical linkage that imparts unique conformational and electronic properties to a molecule. Consequently, the efficient and economical construction of this bond is a paramount concern for synthetic chemists in both academic and industrial settings.
Over the past several decades, a powerful arsenal of synthetic methodologies has been developed for the synthesis of diaryl compounds, with palladium-catalyzed cross-coupling reactions reigning supreme. However, the choice of synthetic pathway is a complex decision that extends beyond mere chemical yield. Factors such as catalyst cost and loading, ligand expense, the price and availability of starting materials, reaction conditions, and downstream processing costs all contribute to the overall economic viability of a given route. Furthermore, with the increasing emphasis on green and sustainable chemistry, metrics such as atom economy, Process Mass Intensity (PMI), and the environmental impact of reagents and solvents have become critical considerations.[1][2][3][4][5][6][7]
This guide provides a comparative cost and performance analysis of the most prominent synthetic pathways to diaryl compounds: the Suzuki-Miyaura, Stille, Heck, and Negishi cross-coupling reactions, alongside the increasingly important C-H activation/direct arylation approach. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a quantitative comparison of their performance and economic attributes to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
The Contenders: A Mechanistic Overview of Key Diaryl Synthesis Methodologies
At the heart of the most prevalent diaryl coupling methods lies a catalytic cycle orchestrated by a transition metal, most commonly palladium. This cycle typically involves three key steps: oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.
The Suzuki-Miyaura Coupling: The Workhorse of Diaryl Synthesis
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely utilized method for constructing C(sp²)–C(sp²) bonds. It involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide or triflate in the presence of a base.[8]
The Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The advantages of the Suzuki-Miyaura coupling are numerous: the mild reaction conditions, the commercial availability and stability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[9][10] These factors have contributed to its widespread adoption in both laboratory and industrial-scale synthesis.[11]
The Stille Coupling: A Robust but Wary Alternative
The Stille reaction employs organotin reagents (organostannanes) as the nucleophilic partner in a palladium-catalyzed cross-coupling with aryl halides or triflates. Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups.
The Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction.
A key advantage of the Heck reaction is that it does not require the pre-formation of an organometallic reagent from one of the coupling partners, which can improve the overall atom economy.
The Negishi Coupling: High Reactivity with a Caveat
The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed reaction with aryl halides. Organozinc compounds are highly reactive, which can lead to faster reaction times and higher yields, even with challenging substrates.
The Catalytic Cycle:
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
The main challenge associated with the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic reaction conditions. [12]
C-H Activation/Direct Arylation: The Atom-Economical Frontier
Direct C-H arylation represents a paradigm shift in diaryl synthesis by forming the C-C bond through the activation of a C-H bond on one of the aromatic partners, thus eliminating the need for pre-functionalization with a halide or organometallic moiety. [9][13][14][15][16][17][18][19]This approach offers significant advantages in terms of atom economy and step-efficiency. [20] A Generalized Mechanistic Pathway:
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for direct arylation.
While highly promising, direct C-H arylation often requires higher catalyst loadings, elevated temperatures, and can suffer from issues with regioselectivity. However, ongoing research is rapidly addressing these challenges. [21]
Comparative Cost Analysis: A Quantitative Look at the Bottom Line
The cost of a synthetic route is a multi-faceted issue. To provide a tangible comparison, we will analyze the estimated costs for the synthesis of a model diaryl compound, 4-methoxybiphenyl, from 4-bromoanisole. The following table provides an illustrative cost breakdown based on typical laboratory-scale reactions and approximate pricing of common reagents.
Table 1: Illustrative Cost Comparison for the Synthesis of 4-Methoxybiphenyl
| Component | Suzuki-Miyaura | Stille | Heck | Negishi | C-H Activation (Direct Arylation) |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole |
| Coupling Partner | Phenylboronic acid | Tributyl(phenyl)stannane | Styrene | Phenylzinc chloride | Benzene |
| Catalyst | Pd(OAc)₂ [12][20] | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(OAc)₂ |
| Ligand | SPhos | - | PPh₃ | - | PCy₃·HBF₄ |
| Base | K₃PO₄ | - | Et₃N | - | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene | DMF | THF | DMA |
| Approx. Catalyst Cost/mmol | ~$1.09 (1 mol%) [12] | ~$2.00 (1 mol%) | ~$1.09 (1 mol%) [12] | ~$2.50 (1 mol%) | ~$2.18 (2 mol%) [22] |
| Approx. Ligand Cost/mmol | ~$2.00 (2 mol%) | - | ~$0.05 (2 mol%) [16][23] | - | ~$0.50 (4 mol%) |
| Approx. Partner Cost/mmol | ~$0.10 | ~$1.50 | ~$0.05 | ~$1.20 | ~$0.01 |
| Estimated Total Cost/mmol | ~$3.19 | ~$5.00 | ~$2.69 | ~$6.20 | ~$4.19 |
Disclaimer: Prices are estimates based on commercially available research-grade chemicals and are subject to significant variation based on supplier, purity, and scale. This analysis is for illustrative purposes only.
Analysis of Cost Factors:
-
Catalyst: While palladium is a precious metal, the development of highly active catalysts has allowed for significantly lower catalyst loadings, often in the sub-mol% range, which mitigates the cost. [24]Nickel-based catalysts are emerging as a more cost-effective alternative for some transformations. [25][26][27]* Ligands: The cost of phosphine ligands can vary dramatically, from the relatively inexpensive triphenylphosphine (PPh₃) to the more complex and costly biarylphosphine ligands like SPhos and XPhos. [11][13][22][28]* Coupling Partners: The cost and availability of the organometallic coupling partner are major considerations. Boronic acids for Suzuki coupling are generally inexpensive and widely available. [23][29][30]Organostannanes for Stille coupling and organozinc reagents for Negishi coupling are typically more expensive and may require in-house preparation.
-
Green Chemistry and Process Costs: Beyond the initial reagent costs, factors such as solvent choice, energy consumption (reaction temperature and time), and the cost and environmental impact of waste disposal (e.g., toxic tin byproducts in Stille reactions) must be considered. Green chemistry metrics like Process Mass Intensity (PMI) provide a more holistic view of the overall efficiency and sustainability of a process. [1][2][3][4][5][6][7][21][30][31]
Performance Metrics: A Head-to-Head Comparison
The "best" synthetic method is not solely determined by cost, but also by its performance in the laboratory. Key performance indicators for cross-coupling reactions include chemical yield, catalyst turnover number (TON), and turnover frequency (TOF).
Table 2: Comparative Performance of Diaryl Synthesis Methodologies
| Metric | Suzuki-Miyaura | Stille | Heck | Negishi | C-H Activation |
| Typical Yield | Very Good to Excellent (85-98%) | Good to Excellent (70-95%) | Moderate to Good (60-90%) | Very Good to Excellent (80-98%) | Moderate to Excellent (50-95%) |
| Catalyst Loading | Low (0.01 - 2 mol%) | Low to Moderate (0.5 - 5 mol%) | Moderate (1 - 5 mol%) | Low to Moderate (0.1 - 5 mol%) | Moderate to High (1 - 10 mol%) |
| TON/TOF | High to Very High | Moderate to High | Moderate | High | Variable, often lower |
| Functional Group Tolerance | Excellent | Very Good | Good | Very Good | Moderate to Good |
| Substrate Scope | Very Broad | Broad | More limited for diaryls | Broad | Expanding rapidly |
| Scalability | Excellent, widely used in industry [11][32][33][34] | Limited by toxicity and purification | Good, used in industry | Moderate, limited by reagent sensitivity | Under development |
| "Green" Aspects | Low toxicity byproducts | High toxicity of Sn reagents | Atom-economical (no organometallic) | Sensitive reagents | Highly atom-economical |
Performance Highlights:
-
Suzuki-Miyaura Coupling: Generally offers the best balance of high yields, broad functional group tolerance, and operational simplicity, making it the go-to method for many applications. [35][36][37][38][39][40]* Stille and Negishi Couplings: Can be highly effective for specific substrates where Suzuki coupling may fail, but their utility is hampered by the toxicity/sensitivity of the organometallic reagents. [10]* Heck Reaction: While not a universal diaryl synthesis method, it is highly valuable for specific applications and its atom economy is a significant advantage. [31][36][37][38][39][40]* C-H Activation: Represents the future of efficient diaryl synthesis, with the potential to significantly reduce the number of synthetic steps and waste generation. [21]
Experimental Protocols: From Theory to Practice
To provide a practical context for the preceding discussion, we present representative, step-by-step experimental protocols for each of the five synthetic pathways.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-methoxybiphenyl
-
To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 4-methoxybiphenyl.
Experimental Protocol 2: Stille Coupling
Synthesis of 4-methoxybiphenyl
-
To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) followed by tributyl(phenyl)stannane (1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 3: Heck Reaction
Synthesis of 4-methoxystilbene (as an example of Heck arylation)
-
To a sealable reaction tube, add 4-bromoanisole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat to 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol 4: Negishi Coupling
Synthesis of 4-methoxybiphenyl
-
To a flame-dried Schlenk flask under argon, add zinc chloride (ZnCl₂, 1.1 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Cool the solution to 0 °C and add phenyllithium (1.1 mmol) dropwise. Stir for 30 minutes to form the organozinc reagent.
-
In a separate flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and anhydrous THF (5 mL).
-
To this second flask, add the freshly prepared organozinc solution via cannula at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol 5: C-H Activation/Direct Arylation
Synthesis of 2-(4-methoxyphenyl)pyridine
-
To a screw-cap vial, add 4-bromoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.06 mmol, 6 mol%), potassium carbonate (K₂CO₃, 2.0 mmol), and pivalic acid (PivOH, 0.3 mmol).
-
Add pyridine (2.0 mmol) and N,N-dimethylacetamide (DMA, 3 mL).
-
Seal the vial and heat to 120 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Conclusion: Selecting the Optimal Pathway for Your Synthetic Needs
The synthesis of diaryl compounds is a mature field with a diverse array of reliable and powerful methodologies. As we have seen, the choice of the "best" method is not a one-size-fits-all decision but rather a nuanced evaluation of cost, performance, and sustainability.
-
For general-purpose, robust, and scalable diaryl synthesis, the Suzuki-Miyaura coupling remains the undisputed champion. Its favorable economics, broad functional group tolerance, and the low toxicity of its byproducts make it the first choice for many applications.
-
The Heck reaction offers an atom-economical alternative, particularly for the synthesis of stilbene-like structures.
-
The Stille and Negishi couplings, while powerful, are more specialized tools to be employed when other methods fail, with careful consideration of the handling and disposal of their respective organometallic reagents.
-
Direct C-H arylation is the future of diaryl synthesis, offering the promise of unparalleled atom and step economy. As catalyst technology continues to improve, we can expect this methodology to play an increasingly prominent role in both academic and industrial laboratories.
As a senior application scientist, I encourage you to consider not only the immediate yield of your reaction but also the broader economic and environmental context. By carefully weighing the factors outlined in this guide, you can design and execute synthetic strategies that are not only chemically elegant but also cost-effective and sustainable.
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Sherer, E. C., et al. (2022). How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure. Chem-Station. Retrieved January 20, 2026, from [Link]
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Sherer, E. C., et al. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. Retrieved January 20, 2026, from [Link]
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Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(3-Chloro-5-fluorophenyl)benzoic acid
This document provides a detailed, procedural guide for the safe handling and disposal of 2-(3-Chloro-5-fluorophenyl)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the essential information for managing this chemical waste stream from point of generation to final disposal.
Hazard Profile and Core Safety Directives
While comprehensive toxicological data for 2-(3-Chloro-5-fluorophenyl)benzoic acid is not fully available, its structure—a substituted benzoic acid containing both chlorine and fluorine—allows us to infer a hazard profile based on analogous compounds.[1] It is imperative to handle this compound with the assumption that it presents multiple hazards.
Key safety directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) before handling the chemical. Personal Protective Equipment (PPE) is mandatory.
Table 1: Anticipated Hazard Profile
| Hazard Class | Description | Precautionary Action | Supporting Evidence |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to redness and discomfort. | Wear nitrile or other chemically resistant gloves. Wash skin thoroughly with soap and water after handling.[2] | Analogous compounds like 3-Chlorobenzoic acid and 3-Chloro-5-fluorobenzoic acid are classified as skin irritants (H315).[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. Direct contact can result in pain, redness, and potential injury. | Wear safety glasses with side shields or chemical splash goggles.[1] | Substituted benzoic acids are frequently classified as causing serious eye irritation (H319) or damage (H318).[3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Handle only in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[2][4] | Similar compounds are noted to cause respiratory irritation (H335).[6] |
| Acute Oral Toxicity | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands before leaving the lab.[4] | Related chlorobenzoic acids are classified as harmful if swallowed (H302). |
| Hazardous Combustion Products | Thermal decomposition can release toxic and corrosive gases. | In case of fire, use a dry chemical, CO2, or water spray. Firefighters must wear self-contained breathing apparatus.[2][7] | Combustion is expected to produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) gas.[2] |
The Criticality of Segregation: A Foundational Principle
The central pillar of safe disposal for 2-(3-Chloro-5-fluorophenyl)benzoic acid is strict waste segregation . As a halogenated organic compound, it cannot be mixed with non-halogenated waste streams.
Causality: Halogenated waste requires high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[8] These scrubbers are necessary to neutralize the corrosive HCl and HF gases produced during combustion, preventing their release into the atmosphere.[2] Mixing halogenated and non-halogenated waste complicates and significantly increases the cost of disposal, and can be a violation of hazardous waste regulations.[9]
Caption: Waste Segregation Logic Diagram.
Step-by-Step Disposal Protocol for Laboratory Operations
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to preparation for pickup by a certified disposal service.
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Verify PPE: Before handling the chemical or its waste, ensure you are wearing:
-
Safety goggles or glasses with side shields.
-
Chemically resistant gloves (nitrile is standard, check manufacturer's SDS for specific recommendations).
-
A properly fastened laboratory coat.
-
-
Work Area: Conduct all transfers of solid waste or preparation of waste solutions inside a certified chemical fume hood to minimize inhalation exposure.[2]
Step 2: Waste Container Selection and Labeling
-
Choose the Correct Container:
-
For Solid Waste: Use a clearly marked, sealable, wide-mouth container made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene).
-
For Solutions: If the waste is in a solvent, use a sealable, chemically compatible container with a screw cap. Ensure the container material is compatible with the solvent used.[10]
-
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "2-(3-Chloro-5-fluorophenyl)benzoic acid" and any solvents.
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
The date of first accumulation.
-
Step 3: Waste Collection and Segregation
-
Solid Waste: Carefully transfer solid 2-(3-Chloro-5-fluorophenyl)benzoic acid waste into the designated "Halogenated Solid Organic Waste" container using a spatula or scoop. Avoid creating dust.
-
Solution Waste: If the compound is in an organic solvent (e.g., THF, Dichloromethane), transfer it to the designated "Halogenated Liquid Organic Waste" container.
-
Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be placed in the solid halogenated waste container.
-
AVOID MIXING:
-
Do NOT mix with strong oxidizing agents.[1]
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with aqueous or acidic/basic waste streams.
-
Step 4: In-Lab Storage (Satellite Accumulation)
-
Seal Securely: Keep the waste container tightly sealed at all times, except when adding waste.
-
Secondary Containment: Place the sealed container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.
-
Designated Area: Store the waste in a designated Satellite Accumulation Area that is clearly marked, away from heat sources, and out of general traffic areas.
Step 5: Preparing for Final Disposal
-
Finalize Label: Once the container is full, or if the waste is no longer being generated, complete the hazardous waste label with final volume/mass percentages.
-
Request Pickup: Follow your institution's procedure for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a collection by a licensed hazardous waste disposal company.
-
Documentation: Complete any required waste manifest or logbook as per your institution's and local regulatory requirements.
Decontamination and Spill Management
-
Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone), and dispose of the rinsate into the "Halogenated Liquid Organic Waste" container. Follow with a standard wash procedure.
-
Small Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully sweep the absorbed material into a container.
-
Label the container as hazardous waste containing 2-(3-Chloro-5-fluorophenyl)benzoic acid and dispose of it in the solid halogenated waste stream.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making and action process for proper disposal.
Caption: Disposal Decision Workflow.
Regulatory Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[11][12][13]
References
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- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid.
- Redox. (2022).
- Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-5-fluorobenzoic acid.
- National Institute of Standards and Technology. (2015).
- Fisher Scientific. (2021).
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- ITW Reagents. (2025).
- Occupational Safety and Health Administration (OSHA).
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-(fluorosulfonyl)benzoic acid.
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- Sigma-Aldrich. (2025).
-
PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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A Comprehensive Guide to the Safe Handling of 2-(3-Chloro-5-fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage: Understanding the Risks
Substituted benzoic acids, particularly those containing halogens, are known to pose several health risks. Based on analogous compounds, 2-(3-Chloro-5-fluorophenyl)benzoic acid is anticipated to be a hazardous substance.
Anticipated Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Damage: The compound is likely to cause serious eye irritation, and potentially severe damage, upon contact.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][6][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal issues.[2][4]
Given these potential hazards, a cautious and well-planned approach to handling is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 2-(3-Chloro-5-fluorophenyl)benzoic acid.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[8][9] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[8][10] |
| Body | Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin. It should be fully buttoned and fit properly.[1][8] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate. Use in a well-ventilated area or a fume hood is the primary engineering control.[4][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the container is tightly sealed and clearly labeled.
Handling and Experimental Use
All handling of 2-(3-Chloro-5-fluorophenyl)benzoic acid, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper.
-
Weighing: When weighing the solid compound, use a draft shield or conduct the process in a fume hood to prevent the dispersal of dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[9]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 2-(3-Chloro-5-fluorophenyl)benzoic acid requires special disposal procedures.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[10][12]
-
Labeling: The waste container must be clearly labeled with its contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Never dispose of halogenated organic compounds down the drain.[10]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for 2-(3-Chloro-5-fluorophenyl)benzoic acid.
Caption: Safe Handling and Disposal Workflow.
References
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU. (2026, January 12).
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt - Benchchem.
- Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).
- Safety Data Sheet: Benzoic acid - Carl ROTH.
- Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015.
- SAFETY DATA SHEET. (2012, May 1).
- Halogenated Solvents.
- Safety - Chemistry LibreTexts. (2020, June 29).
- 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem.
- 3 - SAFETY DATA SHEET. (2015, December 1).
- Halogenated Solvents in Laboratories - Campus Operations.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 2-[(3-Fluorophenyl)amino]benzoic acid - Synquest Labs.
- safety data sheet - new 242 macword format msds.
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
